6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
Description
Properties
IUPAC Name |
6-amino-2,4-dichloro-3-ethylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c1-2-4-5(9)3-6(11)8(12)7(4)10;/h3,12H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZITYVICUAZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=C1Cl)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073006 | |
| Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101819-99-2 | |
| Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101819-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101819992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 6-amino-2,4-dichloro-3-ethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLORO-3-ETHYL-6-AMINOPHENOL HCL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
CAS Number: 101819-99-2
This technical guide provides a comprehensive overview of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, a chemical compound of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document collates available data on its chemical and physical properties, applications, and safety information.
Chemical and Physical Properties
This compound is a substituted phenol derivative. Its key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 101819-99-2[1][2][3] |
| Molecular Formula | C₈H₉Cl₂NO·HCl[2][4] or C₈H₁₀Cl₃NO |
| Molecular Weight | 242.53 g/mol [2] |
| Synonyms | 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride |
Table 2: Physical and Chemical Specifications
| Property | Value |
| Appearance | Light yellow to brown to dark green powder or crystals[1][4] |
| Purity | >98.0% (T) (HPLC)[1] or 97.5-100%[4] |
| Storage | Room temperature, under an inert atmosphere[4] |
| Infrared Spectrum | Conforms to structure[4] |
| NMR | Conforms to structure[4] |
Applications and Research Interest
This compound is primarily utilized as a key intermediate in various synthetic processes. Its applications span across pharmaceuticals, research, and industrial manufacturing.
-
Pharmaceutical Synthesis: The compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. It is particularly noted for its role as a precursor in the production of antimicrobial agents, contributing to the development of drugs aimed at combating bacterial infections.[4]
-
Research and Development: In a laboratory setting, this chemical is employed to study the structure-activity relationships of phenolic compounds. Such research is vital for designing more effective therapeutic molecules.[4]
-
Industrial Applications: Its role in organic synthesis extends to the creation of specialized dyes and pigments for various industrial uses.[4]
The antimicrobial properties of dichlorophenol derivatives are a significant area of study. Generally, phenolic compounds exert their antimicrobial effects by disrupting the cell membranes of bacteria, leading to the leakage of cellular contents and ultimately, cell death.[3] The dichloroacetyl group, present in some related antimicrobial compounds, is known to be essential for their activity.[2]
Experimental Protocols
A generalized experimental workflow for the synthesis of a dichlorinated aminophenol is as follows:
-
Chlorination of a Nitrophenol Precursor: A nitrophenol starting material is reacted with a chlorinating agent in a suitable solvent. For instance, p-nitrophenol can be reacted with chlorine in hydrochloric acid.
-
Reduction of the Nitro Group: The resulting dichlorinated nitrophenol is then reduced to the corresponding aminophenol. This can be achieved using a reducing agent at an elevated temperature.
-
Purification: The final product is purified, often through recrystallization or column chromatography, to achieve the desired level of purity.
Safety and Handling
For safe handling of this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid breathing dust, vapor, mist, or gas. Use only in a well-ventilated area.
-
First Aid: In case of skin contact, wash with plenty of water.[5] Contaminated clothing should be removed and washed before reuse.[5]
While specific toxicity data for this compound is not widely published, related compounds such as 4-Amino-2,3-dichlorophenol are classified with hazards including being harmful if swallowed, causing allergic skin reactions, being suspected of causing genetic defects, and being very toxic to aquatic life.
Visualizations
Logical Synthesis Pathway
The following diagram illustrates a plausible logical workflow for the synthesis of a dichlorinated aminophenol, based on known chemical transformations.
Caption: Plausible synthesis workflow for a dichlorinated aminophenol.
Antimicrobial Mechanism of Action
This diagram depicts the generally accepted mechanism of antimicrobial action for phenolic compounds.
Caption: General antimicrobial mechanism of phenolic compounds.
References
- 1. dovepress.com [dovepress.com]
- 2. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 101819-99-2 | TCI EUROPE N.V. [tcichemicals.com]
In-Depth Technical Guide to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, alongside available information on its synthesis and potential biological significance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development.
Chemical Structure and Identification
This compound is a substituted aromatic compound. The core structure consists of a phenol ring substituted with an amino group, two chlorine atoms, and an ethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Chemical Structure Diagram:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound is not extensively available in the public domain. However, based on information from chemical suppliers and data for structurally related compounds, the following properties can be summarized.
| Property | Value | Reference |
| CAS Number | 101819-99-2 | [1][2] |
| Molecular Formula | C₈H₁₀Cl₃NO | [1] |
| Molecular Weight | 242.53 g/mol | [1][2] |
| Appearance | Light yellow to brown to dark green powder/crystal | [3] |
| Purity | >98.0% (by HPLC) | |
| Solubility | No specific data available. | |
| Melting Point | No specific data available. | |
| Boiling Point | No specific data available. | |
| SMILES String | CCC1=C(C=C(C(=C1Cl)O)N)Cl.Cl | [1] |
Synthesis
Hypothetical Synthetic Pathway:
Figure 2: A plausible synthetic pathway for this compound.
General Experimental Considerations (based on analogous syntheses):
-
Starting Material: The synthesis would likely commence with 2,4-dichloro-3-ethyl-6-nitrophenol.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group via catalytic hydrogenation. This typically involves reacting the starting material with hydrogen gas in the presence of a metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), in a suitable solvent like a diethylene glycol ether.
-
Formation of the Hydrochloride Salt: Following the reduction, the resulting free-base, 6-Amino-2,4-dichloro-3-ethylphenol, would be treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step is often performed to improve the stability and handling of the final product.
-
Purification: The final product would likely be purified by recrystallization from an appropriate solvent system to achieve the desired purity.
Analytical Methods
Standard analytical techniques would be employed to confirm the identity and purity of this compound. Commercial suppliers indicate that the structure is confirmed by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule, confirming the positions of the ethyl group, the aromatic protons, and the presence of the amino and hydroxyl groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as O-H and N-H stretching vibrations from the phenol and amino groups, respectively, as well as C-Cl and aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, it is primarily recognized as a key intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.[3]
Potential Workflow for Investigating Biological Activity:
Figure 3: A conceptual workflow for the investigation of the biological applications of this compound.
The structural features of this compound, namely the halogenated phenolic ring, are common in various biologically active molecules. The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening. Research in this area would likely focus on the design and synthesis of novel compounds derived from this scaffold and the subsequent evaluation of their efficacy against various microbial strains.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal.
This technical guide provides a summary of the currently available information on this compound. Further research is required to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential biological activities.
References
An In-depth Technical Guide on the Molecular Weight of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
This technical guide provides a detailed analysis of the molecular weight of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development.
Molecular Composition and Weight
This compound is a chemical compound with the empirical formula C₈H₁₀Cl₃NO.[1] The molecular weight is a critical parameter for a wide range of applications, from stoichiometric calculations in chemical reactions to dosage determinations in pharmaceutical formulations. The accepted molecular weight of this compound is 242.53 g/mol .
The table below provides a detailed breakdown of the molecular weight, based on the constituent elements and their standard atomic weights.
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 10 | 1.008[2][3][4][5] | 10.080 |
| Chlorine | Cl | 3 | 35.45[6][7][8][9][10] | 106.350 |
| Nitrogen | N | 1 | 14.007[11][12][13][14] | 14.007 |
| Oxygen | O | 1 | 15.999[15][16][17][18][19] | 15.999 |
| Total | 242.524 |
Note: The calculated molecular weight of 242.524 g/mol is in close agreement with the reported value of 242.53 g/mol , with minor variations attributable to rounding of atomic weights.
Structural and Logical Representation
The formation of this compound involves the reaction of the free base, 6-Amino-2,4-dichloro-3-ethylphenol, with hydrogen chloride. This acid-base reaction results in the protonation of the amino group, forming the hydrochloride salt. The following diagram illustrates this chemical relationship.
Formation of the hydrochloride salt.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are beyond the scope of this document. Researchers should refer to relevant chemical literature and established laboratory procedures for such methodologies. Key analytical techniques for confirming the identity and purity of the compound would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. quora.com [quora.com]
- 4. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Chlorine - Wikipedia [en.wikipedia.org]
- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 8. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 9. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 10. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 13. #7 - Nitrogen - N [hobart.k12.in.us]
- 14. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 15. princeton.edu [princeton.edu]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 19. Oxygen, atomic [webbook.nist.gov]
In-depth Technical Guide on 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride: Elucidating its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-2,4-dichloro-3-ethylphenol hydrochloride is a chemical compound with potential applications in pharmaceutical synthesis. This document aims to provide a comprehensive overview of its mechanism of action, drawing from available scientific literature. However, extensive searches for peer-reviewed studies detailing its specific biological activities, signaling pathways, and quantitative data have yielded limited information. The primary role of this compound, as indicated by commercial suppliers, appears to be as a precursor or intermediate in the synthesis of other molecules, particularly those with potential antimicrobial properties. This guide will summarize the available information and highlight the significant knowledge gaps that need to be addressed by future research.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is aggregated from various chemical supplier databases.
| Property | Value |
| Molecular Formula | C₈H₁₀Cl₃NO |
| Molecular Weight | 242.53 g/mol |
| CAS Number | 101819-99-2 |
| Appearance | Light yellow to brown crystalline powder |
| Solubility | Information not readily available |
Table 1: Physicochemical Properties of this compound.
Putative Mechanism of Action and Biological Role
Currently, there is a notable absence of published scientific literature detailing the specific mechanism of action of this compound. Information available from commercial sources suggests its utility as a building block in organic synthesis. It is described as a precursor for the creation of various pharmaceutical compounds, with a particular emphasis on agents targeting bacterial infections.[1] This suggests that the molecule itself may not be the final active pharmaceutical ingredient (API), but rather a key component in the synthesis of one.
The structure of this compound, containing a phenol ring with amino and chloro substituents, is a common scaffold in medicinal chemistry. Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of a molecule, potentially increasing its bioavailability and efficacy. The amino group provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
Given its proposed use in the development of antimicrobial agents, it is plausible that derivatives of this compound could act through various mechanisms, such as:
-
Disruption of bacterial cell membranes: The lipophilic nature of the molecule could allow it to intercalate into the lipid bilayer of bacterial membranes, leading to increased permeability and cell death.
-
Inhibition of essential enzymes: The compound or its derivatives could bind to the active site of critical bacterial enzymes, inhibiting their function and disrupting vital metabolic pathways.
-
Interference with DNA replication or protein synthesis: The molecule might interact with bacterial DNA or ribosomes, preventing cell division and growth.
It is crucial to emphasize that these are hypothetical mechanisms based on the chemical structure and its stated application. Without dedicated research, the precise mode of action remains unknown.
Experimental Data and Protocols
A thorough search of scientific databases has not revealed any publicly available quantitative data, such as IC50, Ki, or EC50 values, for this compound. Furthermore, detailed experimental protocols for assays involving this specific compound are not described in the accessible literature.
To investigate the potential biological activity of this compound, a series of standard experimental workflows could be employed.
Figure 1: A generalized experimental workflow for evaluating the antimicrobial potential and mechanism of action of novel compounds like this compound.
Signaling Pathways
There is no information available in the scientific literature regarding any signaling pathways that are modulated by this compound. Research would be required to determine if this compound or its derivatives interact with any specific cellular signaling cascades in either prokaryotic or eukaryotic cells.
Should the compound exhibit activity, for instance, as an anti-inflammatory agent in mammalian cells, a logical investigative path could be visualized as follows:
Figure 2: A hypothetical workflow for investigating the impact of a compound on a cellular signaling pathway.
Conclusion and Future Directions
The current body of scientific knowledge on the mechanism of action of this compound is sparse. While its chemical structure suggests potential for biological activity and its commercial availability is geared towards pharmaceutical synthesis, there is a clear and urgent need for primary research to elucidate its pharmacological profile.
Future research should focus on:
-
Systematic screening: Evaluating the compound against a broad range of biological targets, including various bacterial and fungal strains, as well as mammalian cell lines, to identify any potential therapeutic applications.
-
Mechanism of action studies: For any identified activities, detailed studies should be conducted to determine the precise molecular mechanism.
-
Derivative synthesis and structure-activity relationship (SAR) studies: If the parent compound shows promising activity, the synthesis and evaluation of derivatives could lead to the development of more potent and selective agents.
References
The Enigmatic Profile of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride: A Technical Overview
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the available information on 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride (CAS No. 101819-99-2). Despite its commercial availability as a chemical intermediate, a comprehensive review of public domain scientific literature and patent databases reveals a notable absence of detailed information regarding its specific discovery, historical development, and characterized biological activity. This document summarizes the limited existing data and, to provide a valuable resource, contextualizes the compound within the broader scope of substituted aminophenol synthesis and the established antimicrobial properties of phenolic compounds.
Introduction to this compound
This compound is a substituted aminophenol, identifiable by its Chemical Abstracts Service (CAS) number 101819-99-2. While commercially available from several chemical suppliers, detailed scientific publications or patents specifically elucidating its discovery and developmental history are not readily found in the public domain. The compound is generally marketed as a building block or intermediate for organic synthesis. Some suppliers note its potential application in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties, and in the study of structure-activity relationships of phenolic molecules.
Chemical and Physical Properties
A summary of the basic chemical data for this compound is presented in Table 1. This information is aggregated from various chemical supplier databases.
| Property | Value |
| CAS Number | 101819-99-2 |
| Molecular Formula | C₈H₉Cl₂NO · HCl |
| Molecular Weight | 242.53 g/mol |
| Appearance | Light yellow to brown or dark green powder/crystal |
| Purity (typical) | >98% |
Discovery and History
An exhaustive search of scientific and patent literature did not yield any specific information on the discovery or historical timeline of this compound. It is plausible that the synthesis and initial application of this compound were developed for internal, proprietary use within a commercial entity and not published in peer-reviewed literature. As such, no quantitative data, experimental protocols, or signaling pathways related to its discovery and development can be presented.
Hypothetical Synthesis of Substituted Aminophenols
While a specific, documented synthesis for this compound is unavailable, the general synthesis of substituted aminophenols often follows established chemical routes. A common approach involves the nitration of a substituted phenol followed by the reduction of the nitro group to an amine.
For a structurally related compound, 2-chloro-4-aminophenol, a documented synthesis involves the chlorination of p-nitrophenol to yield 2-chloro-4-nitrophenol, which is then reduced to the final product. A similar logical pathway could be envisioned for the synthesis of 6-Amino-2,4-dichloro-3-ethylphenol, likely starting from a corresponding substituted phenol.
General Experimental Workflow for Substituted Aminophenol Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a substituted aminophenol, which could be conceptually similar to the synthesis of the target compound.
Caption: Generalized workflow for the synthesis of a substituted aminophenol hydrochloride.
Antimicrobial Potential of Phenolic Compounds
Phenolic compounds are a well-established class of antimicrobials.[1][2][3][4] Their mechanism of action is often multifaceted, involving the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.[2] The presence of halogen substituents, such as chlorine, on the phenol ring can significantly influence the antimicrobial activity. Dichlorophenols, for instance, are used as intermediates in the production of herbicides and other bioactive molecules.[5]
The structure of this compound, featuring a chlorinated phenolic ring with an amino group, suggests it could serve as a precursor for more complex molecules with potential antimicrobial or other biological activities. The study of structure-activity relationships for such compounds is an active area of research to develop more potent and selective therapeutic agents.[6]
Conclusion
While this compound is a commercially available chemical, its discovery and history are not documented in publicly accessible sources. This guide has summarized the limited available information and provided a broader context regarding the synthesis and potential applications of substituted aminophenols. For researchers and drug development professionals, this compound remains a potential building block for the synthesis of novel molecules, with its specific biological activities and potential signaling pathway interactions yet to be elucidated and published in the scientific literature. Further research would be required to characterize its properties and potential applications fully.
References
- 1. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial plant phenolic compounds for food preservation | ANR [anr.fr]
- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichlorophenol - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
What is 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride?
An In-Depth Technical Guide to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aminophenol derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of novel antimicrobial agents. Its chemical structure, featuring a phenol ring with chlorine, amino, and ethyl substitutions, makes it a versatile building block for creating a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a representative synthetic route, its likely mechanism of antimicrobial action, and relevant experimental data and protocols derived from closely related dichlorophenol compounds due to the limited publicly available research on this specific molecule.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 101819-99-2 |
| Molecular Formula | C₈H₉Cl₂NO·HCl |
| Molecular Weight | 242.52 g/mol |
| Appearance | Light yellow to brown to dark green powder/crystal |
| Purity | Typically >97.5% |
| Storage | Room temperature |
Synthesis
Illustrative Synthetic Workflow
The general approach involves the reduction of a nitro group to an amine on the phenol ring.
Caption: Synthetic workflow for the preparation of 2,4-dichloro-6-aminophenol.
Experimental Protocol: Synthesis of 2,4-dichloro-6-aminophenol
This protocol is adapted from established methods for the reduction of nitrophenols.
Materials:
-
2,4-dichloro-6-nitrophenol
-
5% Palladium on carbon (Pd/C)
-
Glacial acetic acid
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus (e.g., sintered glass funnel)
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, prepare a slurry of 2,4-dichloro-6-nitrophenol (e.g., 10 g, 0.048 moles) and 5% Pd/C catalyst (e.g., 0.2 g) in glacial acetic acid (e.g., 250 ml).[1]
-
Seal the vessel and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to approximately 40 psi.[1]
-
Agitate the mixture at room temperature. Monitor the hydrogen uptake. The reaction is typically complete within 4-5 hours.[1]
-
Once the hydrogen uptake ceases, vent the vessel and purge with an inert gas.
-
Filter the reaction mixture through a sintered glass funnel to remove the Pd/C catalyst.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.[1]
-
The resulting solid is the desired 2,4-dichloro-6-aminophenol. Further purification, if necessary, can be achieved by recrystallization.
Biological Activity and Putative Mechanism of Action
Derivatives of dichlorophenol are known to possess antimicrobial properties. While the specific biological activity of this compound has not been extensively reported, the mechanism of action for closely related dichlorophenols is understood to involve a multi-pronged attack on bacterial cells. The primary modes of action are believed to be the disruption of the bacterial cell membrane and the induction of oxidative stress.
Proposed Antimicrobial Signaling Pathway
The following diagram illustrates the proposed mechanism by which dichlorophenol derivatives exert their antimicrobial effects.
Caption: Proposed antimicrobial mechanism of dichlorophenol derivatives.
Mechanistic studies on dichlorophen-functionalized nanoparticles have shown that their antimicrobial activity is primarily driven by the disruption of bacterial membrane integrity and the induction of intracellular oxidative stress through elevated reactive oxygen species (ROS) production.[2][3] This leads to damage of essential cellular components like DNA, proteins, and lipids, ultimately resulting in bacterial cell death. Furthermore, studies on similar compounds like triclosan and chloroxylenol suggest they decrease the fluidity of bacterial membranes, supporting the membrane disruption hypothesis.[4]
Experimental Data
The following tables summarize quantitative data on the antimicrobial activity and cytotoxicity of dichlorophenol and its derivatives. It is important to note that this data is for related compounds and not this compound itself.
Table 1: Antimicrobial Activity of Dichlorophenol Derivatives
| Compound | Test Organism | MIC (μg/mL) | MIC (μM) | Reference |
| Dichlorophen | Acinetobacter calcoaceticus | - | 8 ± 6 | [5] |
| Dichlorophen-functionalized Au NPs | Carbapenem-Resistant Enterobacteriaceae | 4 - 16 | - | [2][3] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxicity of Chlorophenols against L929 Fibroblast Cells
| Compound | Exposure Time | IC50 (mmol/L) | Reference |
| 4-Chlorophenol | 24h | 2.18 | [6] |
| 48h | 1.18 | [6] | |
| 2,4-Dichlorophenol | 24h | 0.83 | [6] |
| 48h | 0.13 | [6] | |
| 2,3,4-Trichlorophenol | 24h | 0.46 | [6] |
| 48h | 0.08 | [6] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of antimicrobial compounds.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for quantifying the antimicrobial activity of a compound.
Materials:
-
Test compound (e.g., dichlorophenol derivative)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in broth to achieve a range of desired concentrations.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Add the diluted bacterial suspension to each well containing the test compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Protocol: Assessment of Cytotoxicity using MTT Assay
This protocol is used to determine the effect of a compound on the viability of mammalian cells.
Materials:
-
L929 fibroblast cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cells at a desired density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Prepare various concentrations of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include untreated control wells.
-
Incubate the cells for the desired exposure time (e.g., 24 or 48 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.[6]
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug development, particularly for the synthesis of new antimicrobial agents. While detailed research on this specific compound is not widely published, analysis of its structural class and related dichlorophenol derivatives provides valuable insights into its likely synthesis, biological activity, and mechanism of action. The provided data and protocols serve as a technical guide for researchers interested in exploring the potential of this and similar molecules in the ongoing search for novel therapeutics. Further investigation into the specific biological properties and synthetic optimization of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. prepchem.com [prepchem.com]
- 2. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Triclosan and Chloroxylenol on Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Bithionol, Dichlorophen, and Miconazole as Antibacterial Agents against Acinetobacter calcoaceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Safety Overview of 2,4-Dichloro-3-ethyl-6-aminophenol Hydrochloride and Related Isomers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited publicly available data exists for 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride. This guide summarizes available information and provides context based on related substituted aminophenol compounds.
Core Properties of 2,4-Dichloro-3-ethyl-6-aminophenol Hydrochloride
Based on available supplier information, the fundamental properties of 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride have been identified.
| Property | Value | Reference |
| CAS Number | 101819-99-2 | [1] |
| Molecular Formula | C₈H₁₀Cl₃NO | [1] |
| Molecular Weight | 242.53 g/mol | [1] |
| Synonyms | 6-Amino-2,4-dichloro-3-ethylphenol hydrochloride | [1] |
| SMILES String | Clc1c(c(cc(c1CC)Cl)N)O.Cl | [1] |
| MDL Number | MFCD00270793 | [1] |
Synthesis of Substituted Aminophenols: A General Overview
The synthesis of substituted aminophenols can be achieved through various chemical reactions. A common method involves the reduction of a corresponding nitrophenol.
For instance, the preparation of 2,4-Dichloro-6-aminophenol involves the hydrogenation of 2,4-dichloro-6-nitrophenol using a palladium on carbon catalyst in glacial acetic acid[2]. Similarly, 2,6-dichloro-4-aminophenol can be synthesized by the nitration of 2,6-dichlorophenol followed by reduction[3][4]. Another approach involves the chlorination of p-nitrophenol to yield 2,6-dichloro-4-nitrophenol, which is then reduced[3].
A general workflow for the synthesis of a substituted aminophenol via nitration and subsequent reduction is illustrated below.
Caption: General synthesis workflow for substituted aminophenols.
Analytical Methods
Safety and Hazard Information of Related Dichloro-aminophenol Isomers
While specific safety data for 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride is not available, information for related isomers provides an indication of potential hazards.
4.1 4-Amino-2,6-dichlorophenol: This compound is categorized as causing skin and serious eye irritation, and may cause respiratory irritation[5].
4.2 3-Amino-2,4-dichlorophenol hydrochloride: This isomer is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage. It is also noted as being toxic to aquatic life with long-lasting effects[6][7].
General Handling Precautions (based on related compounds):
-
Wear protective gloves, clothing, eye, and face protection[5][7].
-
Wash hands and any exposed skin thoroughly after handling[5][7].
-
Use only outdoors or in a well-ventilated area[5].
The following diagram outlines a general safety protocol when handling potentially hazardous chemical compounds.
Caption: General laboratory safety workflow for handling chemical compounds.
Potential Applications
Substituted p-aminophenols are known to be important intermediates in the pharmaceutical and dyestuff industries[8]. For example, they are used in the production of various drugs and dyes[8]. 2,4-Dichloro-3-aminophenol hydrochloride has been mentioned as a useful reagent in the study of aryl-pyrimidinyl ureas as potential FGFR tyrosine kinase inhibitors and antitumor agents[7][9]. This suggests a potential application for 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride in medicinal chemistry and drug discovery research.
Further Research Recommendations: Due to the limited public information, it is recommended that researchers:
-
Consult the supplier (e.g., Sigma-Aldrich/Merck) for a detailed Safety Data Sheet (SDS) and any available technical data.
-
Perform in-house analytical characterization (e.g., NMR, IR, Mass Spectrometry) to confirm the structure and purity.
-
Conduct a thorough literature search for patents that may cite this specific CAS number for potential, non-obvious applications.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]
- 4. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-3-aminophenol hydrochloride | 61693-43-4 [amp.chemicalbook.com]
- 8. US20130310597A1 - Process for preparation of substituted p-aminophenol - Google Patents [patents.google.com]
- 9. 2,4-Dichloro-3-aminophenol hydrochloride | 61693-43-4 [m.chemicalbook.com]
An In-depth Technical Guide to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2,4-dichloro-3-ethylphenol hydrochloride is a chemical compound with potential applications in pharmaceutical synthesis. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, potential applications, and the current landscape of scientific research. While the compound is available from commercial suppliers, indicating its use in research and development, in-depth scientific publications detailing its synthesis, biological activity, and mechanism of action are limited.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 101819-99-2 | [1][2][3] |
| Molecular Formula | C₈H₁₀Cl₃NO (or C₈H₉Cl₂NO·HCl) | [1][2] |
| Molecular Weight | 242.53 g/mol | [1][2][3] |
| Appearance | Light yellow to brown to dark green powder/crystal | [1] |
| Storage | Room temperature | [1] |
Structure:
The chemical structure of this compound is depicted below:
Caption: Chemical structure of 6-Amino-2,4-dichloro-3-ethylphenol.
Synthesis and Manufacturing
A potential synthetic route could involve the following conceptual steps:
Caption: Hypothetical synthetic pathway for this compound.
Potential Applications in Drug Discovery
Commercial suppliers indicate that this compound is primarily used as a pharmaceutical intermediate.[1] Its structural features, including the substituted phenol ring, suggest its potential as a building block for the synthesis of more complex molecules with biological activity. Specifically, it has been noted for its role as a precursor in the production of antimicrobial agents.[1] The dichloro-substituted phenolic moiety is a common feature in various antimicrobial compounds.
Biological Activity and Mechanism of Action
As of the latest literature review, there are no published studies detailing the specific biological activities or the mechanism of action of this compound itself. Its primary role appears to be as a synthetic intermediate rather than an active pharmaceutical ingredient. Any biological effects would likely be attributed to the larger molecules synthesized from this precursor.
Experimental Data
A thorough search of scientific databases did not yield any quantitative biological data such as IC50 values, Ki values, or pharmacokinetic parameters for this compound. Furthermore, detailed experimental protocols for biological assays involving this compound are not publicly available.
Analytical Methods
While some suppliers mention that the compound's structure is confirmed by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, the actual spectral data is not provided in the public domain.[1] Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) are likely used to assess purity, as suggested by supplier specifications.
Conclusion and Future Directions
This compound is a commercially available chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds, particularly antimicrobials. However, there is a notable lack of in-depth scientific literature detailing its synthesis, biological properties, and mechanism of action. This presents an opportunity for researchers in medicinal chemistry and drug discovery to explore the potential of this compound and its derivatives. Future research could focus on:
-
Developing and publishing a detailed, optimized synthesis protocol.
-
Synthesizing a library of derivatives and screening them for various biological activities.
-
Investigating the antimicrobial spectrum and mechanism of action of any active derivatives.
-
Conducting structure-activity relationship (SAR) studies to guide the design of more potent compounds.
Due to the limited availability of public research data, no signaling pathways, detailed experimental workflows, or extensive quantitative data tables can be provided at this time. The information presented in this guide is based on data from chemical suppliers and general chemical principles.
References
An In-Depth Technical Guide to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2,4-dichloro-3-ethylphenol hydrochloride is a substituted aminophenol derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a phenol ring with amino, chloro, and ethyl substitutions, makes it a versatile building block for the development of more complex molecules. This technical guide provides a comprehensive overview of the known characteristics of this compound, including its chemical and physical properties, safety information, and its role as an intermediate in the synthesis of potentially bioactive compounds, particularly antimicrobials.[1] Due to the limited availability of public research data, some sections of this guide will present information on closely related compounds and general principles applicable to this class of molecules.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 101819-99-2 | [2][3] |
| Molecular Formula | C₈H₁₀Cl₃NO (or C₈H₉Cl₂NO·HCl) | [2] |
| Molecular Weight | 242.53 g/mol | [2][3] |
| Appearance | Light yellow to brown to dark green powder or crystals | [1] |
| Purity | >98.0% (typically analyzed by HPLC) | |
| Melting Point | Data not available for this specific compound. The related compound, 6-Amino-2,4-dichloro-3-methylphenol hydrochloride, has a melting point of 134 °C. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Anecdotal evidence suggests solubility in methanol and acetone. | |
| Storage | Store at room temperature in a well-sealed container, protected from light and moisture. | [1] |
Spectroscopic Data
Detailed spectroscopic data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry for this compound are not widely published. Supplier specifications often state that the spectra conform to the expected structure, but the actual data is not provided.[1]
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic pathway can be inferred from standard organic chemistry principles and procedures for similar compounds. The synthesis would likely involve the nitration of a suitable dichlorinated ethylphenol precursor, followed by the reduction of the nitro group to an amine. The final step would involve the formation of the hydrochloride salt.
References
The Versatile World of Substituted Aminophenols: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted aminophenols, a class of aromatic compounds bearing both amino and hydroxyl functionalities, are pivotal scaffolds in a multitude of scientific research and industrial applications. Their unique chemical architecture allows for a wide range of structural modifications, leading to a diverse array of pharmacological and material properties. This technical guide delves into the core research applications of substituted aminophenols, with a particular focus on their roles in drug discovery and materials science. It provides a comprehensive overview of their antioxidant and anticancer activities, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide illustrates key mechanistic pathways and experimental workflows to provide a deeper understanding of their function.
Pharmacological Applications: A Hub for Drug Discovery
Substituted aminophenols are a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Their ability to be chemically modified allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for the development of novel therapeutic agents.
Antioxidant Properties
The antioxidant capacity of aminophenol derivatives is a key area of investigation. The presence of both hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring enables them to act as potent radical scavengers by donating a hydrogen atom or an electron to neutralize free radicals.[1] This terminates oxidative chain reactions that can lead to cellular damage. The relative position of these functional groups is crucial, with 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer) generally showing higher activity than 3-aminophenol (meta-isomer).[1]
The antioxidant potential of various substituted aminophenols is typically quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1] The potency is often expressed as the half-maximal inhibitory concentration (IC50) or scavenging capacity (SC50), where a lower value indicates greater antioxidant activity.
| Compound | SC50 (μg/mL) | EC50 (μg/mL) | Reference |
| 6a | 18.95 | - | [2] |
| 6b | 22.50 | - | [2] |
| 6c | 25.75 | - | [2] |
| 6d | - | 4.00 | [2] |
| 6e | 34.26 | - | [2] |
| 6f | 28.90 | - | [2] |
| 6g | - | 11.25 | [2] |
| 6h | 20.15 | - | [2] |
| 6i | 27.80 | - | [2] |
| 12a | - | 9.50 | [2] |
| 12b | 30.50 | - | [2] |
| Ascorbic Acid (Standard) | 12.60 | - | [2] |
| Quercetin (Standard) | - | 9.8 | [2] |
SC50 and EC50 values represent the concentration of the compound required to scavenge 50% of DPPH radicals and to reduce 50% of the oxidant in the respective assays.
This protocol outlines the general procedure for assessing the antioxidant activity of substituted aminophenol derivatives using the DPPH assay.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent to a final concentration of approximately 0.1 mM.
-
-
Assay Procedure:
-
Add a specific volume of the test compound solution at various concentrations to a 96-well microplate.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group containing only the solvent and the DPPH solution.
-
Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Anticancer Activity
Novel aminophenol analogues have demonstrated potent anticancer activities against various cancer cell lines.[3] For instance, derivatives of fenretinide [N-(4-hydroxyphenyl)retinamide], an atypical retinoid, have shown significant antiproliferative effects.[4] Structure-activity relationship studies have revealed that the 4-aminophenol moiety is a key pharmacophore for this activity.[4] The length of alkyl chains attached to the aminophenol can also influence the anticancer potency.[3][4]
The anticancer mechanism of some aminophenol derivatives involves the induction of apoptosis (programmed cell death).[3] For example, a series of 4-aminophenol-benzamide-1,3,4-oxadiazole hybrid analogues were synthesized and found to promote apoptosis in triple-negative breast cancer (TNBC) cells by targeting the p38 MAPK signaling pathway.[5]
| Compound | Cell Line | IC50 (µM) | Reference |
| p-dodecylaminophenol (1) | MCF-7 (Breast) | - | [3] |
| MCF-7/Adr(R) (Breast) | - | [3] | |
| DU-145 (Prostate) | - | [3] | |
| HL60 (Leukemia) | - | [3] | |
| p-decylaminophenol (2) | MCF-7 (Breast) | - | [3] |
| MCF-7/Adr(R) (Breast) | - | [3] | |
| DU-145 (Prostate) | - | [3] | |
| HL60 (Leukemia) | - | [3] | |
| 7i | MDA-MB-468 (TNBC) | 16.89 | [5] |
| MDA-MB-231 (TNBC) | 19.43 | [5] | |
| 6b | KB | 32 µg/mL | [2] |
| 6c | KB | 74.94 µg/mL | [2] |
| 6f | KB | - | [2] |
| 6i | KB | - | [2] |
| HepG2 | 29.46 µg/mL | [2] | |
| A549 | 71.29 µg/mL | [2] | |
| MCF7 | 80.02 µg/mL | [2] | |
| 12b | KB | - | [2] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
This protocol describes the general steps for evaluating the cytotoxic effects of substituted aminophenols on cancer cells using the MTT assay.
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seed the cells in a 96-well plate at a specific density (e.g., 2 x 10^4 cells/mL) and allow them to adhere overnight.[4]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the substituted aminophenol derivatives for a specified duration (e.g., 72 hours).[4]
-
Include a vehicle control group (cells treated with the solvent used to dissolve the compounds).
-
-
MTT Assay:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
-
Determine the IC50 value by plotting cell viability against the compound concentration.
-
The diagram below illustrates the proposed signaling pathway by which the 4-aminophenol derivative '7i' induces apoptosis in triple-negative breast cancer cells through the p38 MAPK pathway.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride: An Essential Intermediate for Pharmaceutical Development
For Immediate Release
This application note details the synthesis of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, a key intermediate in the development of novel pharmaceutical compounds, particularly those with antimicrobial properties. The protocols provided herein offer a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis. The synthesis is a two-step process commencing with the nitration of a substituted phenol, followed by a catalytic hydrogenation to yield the desired aminophenol, which is then converted to its hydrochloride salt for improved stability and handling.
Physicochemical Properties
A summary of the key physicochemical properties of the final product and its nitro intermediate is presented in the table below for easy reference.
| Property | This compound | 2,4-dichloro-3-ethyl-6-nitrophenol |
| CAS Number | 101819-99-2[1] | 99817-36-4 |
| Molecular Formula | C₈H₉Cl₂NO · HCl[1] | C₈H₇Cl₂NO₃[2] |
| Molecular Weight | 242.53 g/mol [1] | 236.05 g/mol [2] |
| Appearance | Light yellow to brown to dark green powder/crystal[3] | - |
| Purity | >98.0%[3] | - |
Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nitration of a suitable precursor to introduce a nitro group at the 6-position of the phenol ring. The subsequent step is the reduction of the nitro group to an amino group.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-3-ethyl-6-nitrophenol
Note: Due to the lack of a specific, published protocol for this step, researchers should exercise caution and perform small-scale trials to optimize reaction conditions.
Step 2: Synthesis of this compound
The reduction of the nitro intermediate is a crucial step to afford the desired amino-phenol. Catalytic hydrogenation is a common and effective method for this transformation. The following protocol is adapted from the reduction of a closely related compound, 2,4-dichloro-6-nitrophenol.[4][5]
Reagents and Materials:
-
2,4-dichloro-3-ethyl-6-nitrophenol
-
5% Palladium on carbon (Pd/C)
-
Glacial Acetic Acid
-
Hydrogen gas
-
Filtration apparatus (e.g., sintered glass funnel)
-
Rotary evaporator
Procedure:
-
In a hydrogenation bottle, prepare a slurry of 2,4-dichloro-3-ethyl-6-nitrophenol (1.0 eq.) and 5% palladium on carbon (catalytic amount, e.g., 2 mol%) in glacial acetic acid.
-
Seal the reaction vessel and introduce hydrogen gas to a pressure of approximately 40 psi.[4]
-
Shake the mixture at room temperature.
-
Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within a few hours.[4]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a sintered glass funnel to remove the palladium on carbon catalyst.[4]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid and isolate the crude 6-Amino-2,4-dichloro-3-ethylphenol.[4]
-
For the formation of the hydrochloride salt, the crude amine can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A step-by-step workflow for the synthesis of the target compound.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity. While specific experimental data from a single source is not available, the following table summarizes the expected analytical data based on information from chemical suppliers.
| Analysis | This compound |
| Infrared (IR) Spectrum | Conforms to Structure |
| Nuclear Magnetic Resonance (NMR) | Conforms to Structure |
Note: Researchers should obtain and interpret their own analytical data to verify the successful synthesis of the target compound.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary application lies in the development of antimicrobial agents. The structural features of this molecule, including the substituted phenol ring, provide a versatile scaffold for the design and synthesis of new therapeutic molecules aimed at combating bacterial infections.
Safety Information
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the chemicals mentioned in this protocol. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheets (MSDS) for each reagent used.
References
Application Notes and Protocols: 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride in Antimicrobial Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride is a substituted aminophenol that holds potential as a versatile starting material in the synthesis of novel antimicrobial agents. Its chemical structure, featuring a reactive amino group, a hydroxyl group, and a dichlorinated phenyl ring with an ethyl substituent, offers multiple avenues for chemical modification to generate a diverse library of compounds with potential biological activity. The presence of chlorine atoms and the phenolic hydroxyl group are known to contribute to the antimicrobial efficacy of various compounds, suggesting that derivatives of this molecule could exhibit significant antibacterial and antifungal properties.
This document provides an overview of potential synthetic applications of this compound in the development of new antimicrobial agents. Due to the limited availability of direct experimental data for this specific starting material, the protocols and antimicrobial activity data presented herein are based on established methodologies for structurally similar substituted aminophenols and dichlorinated phenols. These notes are intended to serve as a foundational guide for researchers to explore the synthetic potential of this compound.
Potential Synthetic Pathways for Antimicrobial Agents
The chemical structure of 6-Amino-2,4-dichloro-3-ethylphenol allows for the synthesis of several classes of compounds with known antimicrobial activities, including Schiff bases, N-acyl derivatives, and benzoxazoles.
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This class of compounds has been widely reported to exhibit a broad spectrum of antimicrobial activities. The imine linkage is a key pharmacophore in many bioactive molecules.
Experimental Protocol (General):
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Neutralization (if starting from hydrochloride salt): Add a mild base, such as sodium acetate or triethylamine (1.1 equivalents), to the solution to liberate the free amine.
-
Addition of Carbonyl Compound: To the stirred solution, add a substituted aromatic or heterocyclic aldehyde/ketone (1.0 equivalent).
-
Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the reaction mixture for 2-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF) to afford the pure Schiff base derivative.
Synthesis of N-Acyl Derivatives
N-acylation of the amino group is a common strategy to synthesize amide derivatives with potential antimicrobial activity. The introduction of different acyl groups can modulate the lipophilicity and electronic properties of the molecule, influencing its biological efficacy.
Experimental Protocol (General):
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent like anhydrous pyridine or a mixture of dichloromethane and triethylamine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add the acylating agent (e.g., acetic anhydride, benzoyl chloride, or a substituted acyl chloride) (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine, if used), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Synthesis of Benzoxazole Derivatives
Benzoxazoles are a class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial properties. They can be synthesized from 2-aminophenols through cyclization reactions with various reagents.
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask, combine 6-Amino-2,4-dichloro-3-ethylphenol (1.0 equivalent) with a cyclizing agent such as a carboxylic acid, aldehyde, or carbon disulfide (1.1 equivalents).
-
Catalyst/Solvent: The reaction can be carried out in the presence of a catalyst like polyphosphoric acid (PPA) or under thermal conditions. PPA can often serve as both the catalyst and solvent.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-180 °C) for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water or a saturated solution of sodium bicarbonate to neutralize the acid.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the crude product with water and recrystallize from a suitable solvent to obtain the pure benzoxazole derivative.
Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Starting Material Analogue | Test Organism | MIC (µg/mL) |
| Schiff Base | 4-Chloro-2-aminophenol derivative | Staphylococcus aureus | 12.5 - 50 |
| Escherichia coli | 25 - 100 | ||
| Candida albicans | 12.5 - 25 | ||
| N-Acyl Derivative | 2-Aminophenol derivative | Bacillus subtilis | 10 - 50 |
| Pseudomonas aeruginosa | 50 - 200 | ||
| Benzoxazole | Substituted 2-Aminophenol derivative | Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 6.25 - 25 | ||
| Aspergillus niger | 6.25 - 12.5 |
Note: The above data is collated from various research articles on substituted aminophenol derivatives and should be used as a qualitative guide for potential activity. Actual MIC values for derivatives of this compound must be determined experimentally.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the synthesis of novel antimicrobial agents. The synthetic pathways outlined in these application notes provide a solid foundation for the rational design and synthesis of new Schiff bases, N-acyl derivatives, and benzoxazoles. Further research, including the synthesis of a focused library of derivatives and their systematic antimicrobial evaluation, is warranted to fully elucidate the potential of this compound in addressing the growing challenge of antimicrobial resistance. The provided protocols, based on analogous chemical transformations, offer a starting point for researchers to initiate such investigations.
Application Notes and Protocols for 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2,4-dichloro-3-ethylphenol hydrochloride is a substituted aminophenol derivative with significant potential as a building block in organic synthesis. Its trifunctional nature, possessing an amino group, a hydroxyl group, and a chlorinated aromatic ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document provides an overview of its potential applications and generalized protocols for its use in key synthetic transformations. The primary application of this compound lies in its role as an intermediate for pharmaceuticals, particularly in the development of novel antimicrobial agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, including solvent selection and calculation of molar equivalents.
| Property | Value | Reference |
| CAS Number | 101819-92-2 | |
| Molecular Formula | C₈H₁₀Cl₃NO | |
| Molecular Weight | 242.53 g/mol | |
| Appearance | Light yellow to brown to dark green powder/crystal | [1] |
| Purity | Typically >98.0% | |
| Storage | Room temperature | [1] |
Applications in Organic Synthesis
The chemical structure of this compound allows for several types of chemical transformations, making it a valuable starting material for:
-
Synthesis of Benzoxazoles: The ortho-amino and hydroxyl groups are ideally positioned for cyclization reactions to form the benzoxazole scaffold. Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Acylation Reactions: The amino and hydroxyl groups can be selectively acylated to introduce various functional groups, serving as a key step in the synthesis of more complex molecules.
-
Diazotization and Azo Coupling: The aromatic amino group can undergo diazotization to form a diazonium salt. This reactive intermediate can then be used in azo coupling reactions to synthesize azo dyes, which have applications beyond coloration, including in medicinal chemistry.
Experimental Protocols
The following are generalized protocols for key reactions involving 6-Amino-2,4-dichloro-3-ethylphenol. These should be considered as starting points and may require optimization for specific substrates and desired products.
General Protocol for the Synthesis of 2-Substituted Benzoxazoles
This protocol describes a plausible cyclization reaction with a carboxylic acid to form a 2-substituted benzoxazole derivative.
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene (or other high-boiling azeotropic solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using an azeotropic solvent), add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) as the solvent and catalyst. The amount should be sufficient to ensure good stirring of the reaction mixture.
-
Heat the reaction mixture to 130-160 °C and maintain this temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures).
General Protocol for N-Acylation
This protocol outlines the acylation of the amino group using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (R-COCl)
-
Pyridine or triethylamine (as a base and solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add pyridine (2.5 eq) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for Diazotization and Azo Coupling
This protocol describes the formation of a diazonium salt followed by coupling with a suitable aromatic partner to form an azo compound.
Part A: Diazotization
Materials:
-
This compound
-
Concentrated Hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Starch-iodide paper
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.
-
After the complete addition of the nitrite solution, continue stirring for an additional 15-30 minutes.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution.
-
The resulting diazonium salt solution should be used immediately in the next step.
Part B: Azo Coupling
Materials:
-
Diazonium salt solution from Part A
-
Coupling agent (e.g., a phenol or an aniline derivative)
-
Sodium hydroxide solution
-
Sodium chloride
Procedure:
-
Dissolve the coupling agent (1.0 eq) in a sodium hydroxide solution and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring. The pH of the reaction mixture should be maintained in the appropriate range for the specific coupling partner (typically alkaline for phenols and acidic for anilines).
-
A colored precipitate of the azo dye should form immediately or upon standing.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water.
-
The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
The following diagrams illustrate a logical workflow for the synthesis of a benzoxazole derivative and a general reaction pathway for azo dye synthesis.
Caption: Workflow for the synthesis of a 2-substituted benzoxazole.
Caption: General pathway for the synthesis of an azo dye.
References
6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride experimental design
An extensive review of publicly available scientific literature and chemical databases indicates that while 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride is commercially available as a chemical reagent, detailed experimental protocols for its synthesis and specific biological applications are not extensively documented. However, based on established principles of organic synthesis for substituted aminophenols, a plausible synthetic route can be designed. This document provides a comprehensive set of application notes and detailed protocols for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and drug development professionals.
Application Notes
This compound serves as a valuable building block in organic synthesis. Its substituted phenol structure makes it a key intermediate in the development of more complex molecules. The primary applications of this compound are in the synthesis of pharmaceutical agents, particularly those with antimicrobial properties, and as a scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies aimed at designing more effective therapeutic molecules.[1] The presence of chlorine atoms and an amino group on the phenol ring provides multiple reactive sites for further chemical modification.
Chlorinated phenols as a class of compounds have significant commercial importance and are used in the synthesis of antiseptics, herbicides, and pesticides.[2] The specific substitution pattern of this compound may offer unique properties for the development of novel bioactive compounds. The major toxic action of many chlorinated phenols is the uncoupling of oxidative phosphorylation, a property that is dependent on the degree of chlorination.[3]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 101819-99-2 | |
| Molecular Formula | C₈H₁₀Cl₃NO | |
| Molecular Weight | 242.53 g/mol | |
| Appearance | Light yellow to brown to dark green powder/crystal | [1] |
| Purity | >98.0% (HPLC) | |
| Storage Temperature | Room Temperature | [1] |
| SMILES String | Clc1c(c(cc(c1CC)Cl)N)O.Cl |
Proposed Synthesis Workflow
The following diagram illustrates a proposed multi-step synthesis for this compound, starting from 3-ethylphenol. This pathway involves nitration, chlorination, and subsequent reduction of the nitro group to an amine, followed by salt formation.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
The following are detailed protocols for the proposed synthesis, purification, and characterization of this compound.
Protocol 1: Synthesis of 2,4-Dichloro-3-ethyl-6-nitrophenol (Intermediate)
This protocol is based on general procedures for the nitration and chlorination of phenols.[2]
-
Nitration of 3-Ethylphenol:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool 100 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 0.5 mol of 3-ethylphenol to the cooled sulfuric acid with continuous stirring.
-
In a separate beaker, prepare a nitrating mixture by slowly adding 0.55 mol of concentrated nitric acid to 50 mL of concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Add the nitrating mixture dropwise to the phenol-sulfuric acid solution, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto 500 g of crushed ice and stir until the ice has melted.
-
The precipitated 3-ethyl-6-nitrophenol is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
-
Chlorination of 3-Ethyl-6-nitrophenol:
-
Dissolve 0.2 mol of 3-ethyl-6-nitrophenol in 200 mL of a suitable solvent such as dichloromethane or chloroform in a reaction flask.
-
Slowly add 0.44 mol of sulfuryl chloride (SO₂Cl₂) to the solution at room temperature with stirring.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully add water to quench the excess sulfuryl chloride.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2,4-dichloro-3-ethyl-6-nitrophenol.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
-
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the reduction of the nitro group and subsequent hydrochloride salt formation, a common method for preparing aminophenols.[4]
-
Reduction of the Nitro Group:
-
In a round-bottom flask, suspend 0.1 mol of 2,4-dichloro-3-ethyl-6-nitrophenol in 150 mL of concentrated hydrochloric acid.
-
Add 0.3 mol of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise to the suspension with vigorous stirring. The reaction is exothermic and may require external cooling to maintain the temperature below 50°C.
-
After the addition is complete, heat the mixture at 80-90°C for 2 hours.
-
Cool the reaction mixture in an ice bath, which should result in the precipitation of the aminophenol hydrochloride salt.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.
-
To obtain the free base (6-Amino-2,4-dichloro-3-ethylphenol), the collected salt can be dissolved in water and neutralized with a base like sodium bicarbonate until precipitation is complete. The free base can then be filtered, washed with water, and dried.
-
For the hydrochloride salt, the crude product from the reduction step can be recrystallized from a mixture of ethanol and water to yield the purified this compound.
-
Characterization Workflow
The following diagram outlines the general workflow for the structural characterization and purity assessment of the synthesized this compound.
Caption: General workflow for the characterization of synthesized compounds.
Protocol 3: Characterization of this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic proton, the ethyl group protons, and the amine and hydroxyl protons.
-
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
-
Mass Spectrometry (MS):
-
Analyze the compound using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₈H₉Cl₂NO) and/or the protonated molecule.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
The spectrum should exhibit characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3600 cm⁻¹ region), C-H stretches of the aromatic ring and ethyl group, C=C aromatic stretches, and C-Cl stretches.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound using a reverse-phase HPLC system.
-
A suitable mobile phase would be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
The chromatogram should show a single major peak, and the purity can be calculated based on the peak area.
-
-
Melting Point Analysis:
-
Determine the melting point of the purified solid using a melting point apparatus. A sharp melting point range is indicative of high purity. For a related compound, 6-Amino-2,4-dichloro-3-methylphenol hydrochloride, the melting point is reported as 134 °C.[5]
-
References
Application Note: HPLC Analysis for Purity Determination of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
Introduction
6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride is a substituted phenol derivative with potential applications in the pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of potential process-related impurities.
Experimental Protocol
This protocol outlines the steps for preparing the sample and standards, as well as the instrumental conditions for the HPLC analysis.
1. Materials and Reagents
-
This compound reference standard (purity ≥99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 280 nm |
3. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Data Presentation
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Representative Chromatographic Data
| Peak | Retention Time (min) | Area | Area % |
| Impurity 1 | 4.2 | 15,000 | 0.15 |
| Impurity 2 | 6.8 | 25,000 | 0.25 |
| 6-Amino-2,4-dichloro-3-ethylphenol | 9.5 | 9,940,000 | 99.40 |
| Impurity 3 | 11.2 | 20,000 | 0.20 |
| Total | 10,000,000 | 100.00 |
Purity Calculation
The percentage purity is determined using the following formula:
Discussion
The developed RP-HPLC method is effective for the separation and quantification of this compound from its potential impurities. The use of a C18 column provides good retention and peak shape for the main analyte. The gradient elution allows for the separation of early-eluting polar impurities and later-eluting non-polar impurities within a reasonable run time. The UV detection at 280 nm offers good sensitivity for this class of compounds.
The representative data in Table 1 indicates a purity of 99.40% for the analyzed sample, with three minor impurities detected. For method validation, parameters such as linearity, precision, accuracy, and specificity should be thoroughly evaluated according to ICH guidelines.
This application note provides a detailed protocol for the purity determination of this compound by RP-HPLC. The method is straightforward, reproducible, and suitable for routine quality control in a laboratory setting. Further validation studies are recommended to ensure the method's robustness for its intended use.
Application Note: NMR Characterization of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride. It includes sample preparation, data acquisition, and spectral analysis, along with representative ¹H and ¹³C NMR data.
Introduction
This compound is a small organic molecule of interest in pharmaceutical and chemical research. Its chemical structure is C₈H₁₀Cl₃NO, and its molecular weight is 242.53 g/mol [1][2]. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds.[3][4] This application note outlines the standard operating procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5][6] For hydrochloride salts, the choice of deuterated solvent is important to ensure solubility and minimize exchange of labile protons.[7]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and filter plug (e.g., glass wool)
-
Vortex mixer
Procedure:
-
Weigh 5-25 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8]
-
Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.[8]
-
Cap the NMR tube securely.
NMR Data Acquisition
The following parameters are recommended for data acquisition on a standard 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 or zgpr)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum.
-
Analyze the chemical shifts in the ¹³C NMR spectrum.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆. Note: These are predicted values based on the chemical structure and typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.10 | Triplet (t) | 3H | -CH₂CH₃ |
| ~2.60 | Quartet (q) | 2H | -CH₂ CH₃ |
| ~5.0-6.0 (broad) | Singlet (s) | 3H | -NH₃⁺ |
| ~7.30 | Singlet (s) | 1H | Ar-H (Position 5) |
| ~9.0-10.0 (broad) | Singlet (s) | 1H | Ar-OH |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -CH₂CH₃ |
| ~23 | -CH₂ CH₃ |
| ~115 | Ar-C (Position 5) |
| ~118 | Ar-C (Position 4) |
| ~120 | Ar-C (Position 2) |
| ~125 | Ar-C (Position 3) |
| ~145 | Ar-C (Position 6) |
| ~150 | Ar-C (Position 1) |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the NMR characterization of this compound.
Caption: NMR Characterization Workflow.
Conclusion
This application note provides a comprehensive protocol for the NMR characterization of this compound. Adherence to these guidelines for sample preparation, data acquisition, and processing will facilitate accurate structural verification and purity assessment. The provided predicted NMR data serves as a reference for spectral interpretation. For unambiguous assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC may be employed.[3][9]
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. omicsonline.org [omicsonline.org]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
Application Note: Infrared Spectroscopy of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Fourier Transform Infrared (FTIR) spectroscopy for the structural characterization of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride (CAS No. 101819-99-2). This compound, with the molecular formula C₈H₉Cl₂NO·HCl and a molecular weight of 242.52 g/mol , is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Infrared spectroscopy serves as a rapid and non-destructive technique to confirm its identity and purity by identifying its key functional groups.
Predicted Infrared Spectral Data
While a specific experimental spectrum for this compound is not publicly available, a detailed prediction of its characteristic infrared absorption bands can be made based on its molecular structure. The molecule comprises a substituted phenolic ring with amino, chloro, and ethyl functional groups. As a hydrochloride salt, the primary amine group is expected to be protonated.
The following table summarizes the expected characteristic infrared absorption peaks and their corresponding assignments. The predicted ranges are based on established infrared spectroscopy correlation tables.[3][4]
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3200 - 2800 | Strong, Broad | N⁺-H | Stretching (Ammonium salt) |
| 3500 - 3200 | Broad | O-H | Stretching (Phenolic, H-bonded) |
| 3100 - 3000 | Medium | C-H | Stretching (Aromatic)[5][6] |
| 2975 - 2850 | Medium | C-H | Stretching (Aliphatic -CH₂-, -CH₃) |
| 1620 - 1580 | Medium-Strong | N⁺-H | Bending (Ammonium salt) |
| 1600 - 1450 | Medium-Strong | C=C | Stretching (Aromatic ring)[5][6] |
| 1470 - 1430 | Medium | C-H | Bending (Aliphatic -CH₂-, -CH₃) |
| 1350 - 1250 | Strong | C-N | Stretching (Aromatic amine)[3] |
| 1300 - 1180 | Strong | C-O | Stretching (Phenolic) |
| 900 - 675 | Strong | C-H | Out-of-plane Bending (Aromatic)[5][6] |
| 850 - 550 | Medium-Strong | C-Cl | Stretching (Aryl halide)[3] |
Experimental Protocols
Accurate and reproducible infrared spectra are highly dependent on proper sample preparation. For a solid compound like this compound, the following protocols are recommended.
Protocol 1: Potassium Bromide (KBr) Pellet Method
This is a common method for obtaining high-quality transmission spectra of solid samples.
Materials:
-
This compound
-
FTIR-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.
-
Grinding: In a dry agate mortar, grind approximately 1-2 mg of the this compound sample until a fine, uniform powder is obtained.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.
-
Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a homogenous mixture is achieved. The final mixture should have a sample concentration of approximately 0.1% to 1%.[7]
-
Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Collect the infrared spectrum according to the instrument's operating procedure. A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.[8]
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method that requires minimal sample preparation.
Materials:
-
This compound
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. With nothing on the crystal, take a background measurement.
-
Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal surface to ensure good contact.
-
Spectrum Acquisition: Collect the infrared spectrum.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining an infrared spectrum of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. jascoinc.com [jascoinc.com]
6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride: A Versatile Building Block for Advanced Dye Synthesis
For Immediate Release
[City, State] – [Date] – 6-Amino-2,4-dichloro-3-ethylphenol hydrochloride is emerging as a critical starting material for the synthesis of a diverse range of high-performance dyes. Its unique molecular structure, featuring reactive amino and hydroxyl groups alongside chlorine and ethyl substituents, offers a versatile platform for the development of novel colorants with tailored properties for various applications, including textiles, coatings, and advanced materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their dye synthesis programs.
Introduction
Azo dyes represent a significant class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. This compound serves as an excellent diazo component, and the resulting dyes can exhibit a wide spectrum of colors and desirable properties such as high molar extinction coefficients, good lightfastness, and thermal stability. The presence of chlorine atoms in the molecular structure can enhance the dye's affinity for certain substrates and improve its overall fastness properties.
Principle of Synthesis
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary amino group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a mineral acid like hydrochloric acid.
-
Azo Coupling: The resulting diazonium salt, a potent electrophile, is then reacted with a suitable coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, anilines, or other heterocyclic compounds. The choice of coupling component is a critical determinant of the final dye's color and properties.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of azo dyes using this compound. Researchers should note that optimization of reaction conditions may be necessary for specific coupling components and desired dye characteristics.
Protocol 1: Diazotization of this compound
This protocol outlines the formation of the diazonium salt solution.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend the desired molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aminophenol suspension. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The formation of the diazonium salt can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the diazonium salt with a generic phenolic coupling component.
Materials:
-
Diazonium salt solution from Protocol 1
-
Phenolic coupling component (e.g., Naphthol derivative)
-
Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the chosen coupling component in an aqueous solution of sodium hydroxide.
-
Cool the solution of the coupling partner to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring.
-
A colored precipitate of the azo dye should form. The color will depend on the specific coupling component used.
-
Continue to stir the reaction mixture at 0-5 °C for 1-2 hours to ensure complete coupling.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
While specific quantitative data for dyes derived from this compound is not publicly available, the following tables illustrate the expected data to be collected and organized for comprehensive characterization and comparison of synthesized dyes.
Table 1: Reaction Parameters and Yields
| Dye ID | Coupling Component | Molar Ratio (Diazo:Coupling) | Reaction Time (h) | Reaction Temperature (°C) | Crude Yield (%) | Purified Yield (%) | Melting Point (°C) |
| Dye-001 | [Specify Component] | [Specify Ratio] | [Specify Time] | [Specify Temp] | [Record Data] | [Record Data] | [Record Data] |
| Dye-002 | [Specify Component] | [Specify Ratio] | [Specify Time] | [Specify Temp] | [Record Data] | [Record Data] | [Record Data] |
Table 2: Spectroscopic and Performance Data
| Dye ID | Color | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Lightfastness (Blue Wool Scale) | Wash Fastness (Grey Scale) |
| Dye-001 | [Specify Color] | [Record Data] | [Record Data] | [Record Data] | [Record Data] |
| Dye-002 | [Specify Color] | [Record Data] | [Record Data] | [Record Data] | [Record Data] |
Visualizing the Synthesis Pathway and Workflow
The following diagrams, generated using Graphviz, illustrate the key relationships and workflows in the synthesis of azo dyes from this compound.
Caption: General synthesis pathway of an azo dye.
Caption: Experimental workflow for azo dye synthesis.
Safety Precautions
Researchers should handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Diazonium salts are potentially explosive when dry and should be kept in solution and used immediately after preparation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel azo dyes. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this compound in developing new colorants with enhanced performance characteristics for a wide range of applications. Further research into the synthesis and characterization of dyes derived from this precursor is encouraged to expand the palette of available high-performance dyes.
Application Notes and Protocols for Structure-Activity Relationship Studies with 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2,4-dichloro-3-ethylphenol hydrochloride is a synthetic organic compound recognized for its potential as a pharmaceutical intermediate, particularly in the development of novel antimicrobial agents.[1] Its phenolic structure, featuring amino and chloro substituents, suggests a potential for diverse biological activities. This document provides an overview of the potential structure-activity relationships (SAR) of this compound, based on studies of structurally related aminophenol and dichlorinated phenolic derivatives. Detailed protocols for evaluating its biological activity and workflows for conducting SAR studies are also presented to guide further research and drug discovery efforts.
Putative Biological Activities and Structure-Activity Relationships
Derivatives of aminophenols and dichlorinated phenols have demonstrated a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. The biological activity of these compounds is influenced by the nature, position, and number of substituents on the phenol ring.
Antimicrobial Activity
The antimicrobial potential of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. For dichlorinated aminophenols, the following SAR observations from related compounds can be considered:
-
Position of Substituents: The relative positions of the amino, chloro, and ethyl groups on the phenol ring are critical in determining the antimicrobial spectrum and potency.
-
Lipophilicity: The ethyl group and chlorine atoms contribute to the lipophilicity of the molecule, which can enhance its ability to penetrate bacterial cell membranes.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the amino and hydroxyl groups influence the electronic distribution within the molecule, which can affect its interaction with biological targets.
Quantitative Data for Structurally Related Aminophenol Derivatives
Due to the limited specific data on this compound, the following table summarizes the biological activities of various other aminophenol derivatives to provide a comparative context for potential research.
| Compound Class | Activity | Organism/Target | Measurement | Result |
| o-Nitrophenol Derivatives | Antimicrobial | Gram-positive & Gram-negative bacteria, Fungi | MIC | 100-200 µg/mL |
| o-Aminophenol Derivatives | Antioxidant | DPPH radical | SC50 | 18.95-34.26 µg/mL |
| o-Aminophenol Derivatives | Antioxidant | - | EC50 | 4.00-11.25 µg/mL |
| o-Aminophenol Derivatives | Cytotoxic | KB cell line | IC50 | 32-74.94 µg/mL |
| o-Aminophenol Derivatives | Cytotoxic | HepG2 cell line | IC50 | 29.46 µg/mL |
| 4-Aminophenol Schiff Bases | Antibacterial | S. aureus | Inhibition Zone | 14.18 mm (at 1 mg/mL) |
Note: This data is for structurally related compounds and should be used as a reference for designing experiments for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it with the appropriate broth to the desired starting concentration.
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include wells with broth only (sterility control), broth and inoculum (growth control), and broth, inoculum, and the positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Cytotoxicity Assay using MTT
Objective: To assess the cytotoxic effect of the compound on a mammalian cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound).
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A general workflow for conducting structure-activity relationship (SAR) studies.
Hypothetical Signaling Pathway for Antimicrobial Action
Caption: Hypothetical signaling pathway for the antimicrobial action of a phenolic compound.
References
Troubleshooting & Optimization
Technical Support Center: 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: Why is my this compound not dissolving in water?
A2: Several factors can affect the aqueous solubility of this compound. As an aminophenol hydrochloride, its solubility is expected to be pH-dependent. In neutral or basic solutions, the compound may be less soluble. Ensure your aqueous solvent is neutral to slightly acidic to maintain the protonated, more soluble form of the amine. If the compound has been stored for a long time or improperly, it may have degraded, which could also affect its solubility.
Q3: Can I heat the solution to increase the solubility of this compound?
A3: Gentle heating can be a viable method to increase the solubility of many compounds. However, the thermal stability of this compound should be considered. Prolonged or excessive heating could lead to degradation. It is advisable to perform initial stability tests by preparing a small sample and observing for any color changes or precipitation upon cooling.
Q4: What is the impact of pH on the solubility of this compound?
A4: The solubility of aminophenol hydrochlorides is generally pH-dependent. In acidic conditions, the amino group is protonated, forming a salt that is more soluble in aqueous solutions. As the pH increases and becomes neutral to basic, the amino group can be deprotonated, leading to a decrease in aqueous solubility. Therefore, for applications requiring aqueous solutions, maintaining a slightly acidic pH can be beneficial.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound.
Issue 1: Compound is poorly soluble or insoluble in the chosen solvent.
-
dot
Caption: Troubleshooting workflow for poor solubility.
Issue 2: The solution is cloudy or forms a precipitate after initial dissolution.
-
dot
Caption: Troubleshooting for solution instability.
Data Presentation
Table 1: Expected Qualitative Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly to Moderately Soluble | The hydrochloride salt enhances aqueous solubility, but the substituted phenol structure may limit it. Solubility is expected to be pH-dependent. |
| Methanol | Soluble | A similar compound, 6-Amino-2,4-dichloro-3-methylphenol hydrochloride, is reported to be soluble in methanol.[1] |
| Ethanol | Likely Soluble | Ethanol is a polar protic solvent that is generally effective for dissolving phenolic compounds. |
| DMSO | Likely Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a chosen solvent.
-
dot
Caption: Workflow for solubility determination.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, methanol, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Procedure:
-
Preparation:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a constant temperature environment (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure that excess solid remains.
-
-
Sampling:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered sample as necessary with the appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility based on the measured concentration and any dilution factors.
-
Safety Precautions:
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
References
Technical Support Center: Synthesis of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic pathway involves the chlorination of 3-ethylphenol, followed by nitration, reduction of the nitro group, and finally, formation of the hydrochloride salt.
Step 1: Dichlorination of 3-Ethylphenol to 2,4-Dichloro-3-ethylphenol
Q1: Low yield of 2,4-Dichloro-3-ethylphenol is observed, with significant amounts of mono-chlorinated and tri-chlorinated byproducts.
A1: This is a common issue related to the control of chlorination selectivity. The hydroxyl and ethyl groups on the phenol ring are activating, making the molecule susceptible to over-chlorination.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) to 3-ethylphenol. Use of a slight excess of the chlorinating agent (around 2.05 to 2.2 equivalents) is recommended to drive the dichlorination to completion without excessive formation of the trichloro- derivative.
-
Reaction Temperature: Maintain a low reaction temperature, typically between 0 and 5 °C, to enhance selectivity. Higher temperatures can lead to increased rates of side reactions.
-
Slow Addition: Add the chlorinating agent dropwise to the solution of 3-ethylphenol over an extended period. This helps to maintain a low concentration of the chlorinating agent in the reaction mixture, favoring the desired dichlorination.
-
Solvent Choice: Use an inert solvent such as dichloromethane (DCM) or chloroform to ensure homogeneity and help control the reaction temperature.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Molar Ratio (SO₂Cl₂:Phenol) | 2.05 - 2.2 : 1 | < 2:1 leads to incomplete reaction; > 2.2:1 increases trichlorination |
| Temperature | 0 - 5 °C | Higher temperatures decrease selectivity |
| Addition Rate | Slow, dropwise | Rapid addition can cause localized overheating and over-chlorination |
| Solvent | Dichloromethane or Chloroform | Inappropriate solvent may lead to poor solubility or side reactions |
Step 2: Nitration of 2,4-Dichloro-3-ethylphenol to 2,4-Dichloro-3-ethyl-6-nitrophenol
Q2: The nitration step results in a low yield and the formation of multiple nitrated isomers.
A2: The directing effects of the hydroxyl, ethyl, and chloro substituents determine the position of nitration. The desired product is the 6-nitro isomer. Formation of other isomers or di-nitrated products can occur if the reaction conditions are not optimal.
-
Troubleshooting Steps:
-
Nitratiing Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The concentration and ratio of these acids are critical. A mild nitrating agent or more controlled conditions may be necessary.
-
Temperature Control: Nitration reactions are highly exothermic. Maintain a low temperature (typically below 10 °C) to prevent over-nitration and improve regioselectivity.
-
Order of Addition: Add the nitric acid slowly to the solution of the phenol in sulfuric acid to ensure controlled reaction.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Nitrating Agent | Conc. HNO₃ in Conc. H₂SO₄ | Incorrect ratio or concentration can lead to byproducts |
| Temperature | < 10 °C | Higher temperatures can result in di-nitration and decreased yield |
| Addition | Slow, controlled addition of HNO₃ | Rapid addition can lead to an uncontrolled exotherm |
Step 3: Reduction of 2,4-Dichloro-3-ethyl-6-nitrophenol to 6-Amino-2,4-dichloro-3-ethylphenol
Q3: The reduction of the nitro group is incomplete or results in the formation of side products.
A3: The reduction of an aromatic nitro group is a standard transformation, but the presence of other functional groups can sometimes lead to complications.
-
Troubleshooting Steps:
-
Reducing Agent: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). Catalytic hydrogenation is often cleaner and gives higher yields.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. If the reaction is sluggish, consider using a fresh batch of catalyst or increasing the catalyst loading.
-
Reaction Conditions: For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer of hydrogen gas to the catalyst surface. The reaction is typically run at room temperature and atmospheric or slightly elevated pressure. For metal/acid reductions, ensure sufficient acid is present to drive the reaction.
-
| Parameter | Recommended Condition (Catalytic Hydrogenation) | Potential Issue if Deviated |
| Catalyst | 5-10% Pd/C | Inactive catalyst will result in a sluggish or incomplete reaction |
| Hydrogen Pressure | 1 - 4 atm | Insufficient pressure may slow the reaction rate |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Poor solvent choice can affect solubility and reaction rate |
| Temperature | Room Temperature | Higher temperatures are generally not necessary and may promote side reactions |
Step 4: Formation of the Hydrochloride Salt
Q4: Difficulty in isolating a pure, crystalline hydrochloride salt.
A4: The free amine, 6-Amino-2,4-dichloro-3-ethylphenol, is often an oil or a low-melting solid. Conversion to the hydrochloride salt improves its stability and handling properties.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. The presence of water can interfere with the crystallization of the salt.
-
Solvent for Precipitation: Dissolve the crude amine in a suitable solvent like isopropanol or diethyl ether. Then, add a solution of HCl in the same solvent, or bubble dry HCl gas through the solution.
-
Crystallization: Cool the solution to induce crystallization. If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Reagent | Anhydrous HCl (gas or solution in an anhydrous solvent) | Presence of water can lead to a sticky or oily product |
| Solvent | Isopropanol, Diethyl Ether | The salt may be too soluble in some solvents to precipitate effectively |
| Temperature | 0 - 5 °C for crystallization | Insufficient cooling may result in a lower yield |
Frequently Asked Questions (FAQs)
Q: What is the expected overall yield for this synthesis? A: While yields can vary significantly based on the scale and specific conditions of each step, a well-optimized laboratory synthesis could be expected to have an overall yield in the range of 40-60%.
Q: Are there any specific safety precautions to consider? A: Yes. Chlorinating agents like sulfuryl chloride are corrosive and react violently with water. Nitrating mixtures are highly corrosive and can cause severe burns. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated area with appropriate safety measures. Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Q: How can I monitor the progress of each reaction step? A: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: A general troubleshooting workflow for addressing low yield issues.
Technical Support Center: 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a well-closed container, under an inert atmosphere, at room temperature, and protected from light.
2. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related aminophenol and chlorophenol compounds, the following degradation routes are likely:
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Oxidation: The aminophenol group is susceptible to oxidation, which can lead to the formation of colored quinone-imine species. This process can be accelerated by exposure to air, light, and certain metal ions. Further reactions can lead to polymerization.
-
Hydrolysis: The hydrochloride salt may be susceptible to hydrolysis under certain pH conditions. In aqueous solutions, the stability of the compound can be pH-dependent.
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Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the aromatic ring and the amino and hydroxyl substituents.
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Thermal Degradation: Elevated temperatures can accelerate both oxidation and other decomposition reactions.
3. I've observed a color change in my sample of this compound. What could be the cause?
A color change, typically to a yellowish, brownish, or darker hue, is a common indicator of degradation. This is often due to the formation of colored oxidation products, such as quinone-imines, and subsequent polymerization products. This can be triggered by exposure to air (oxygen), light, or elevated temperatures.
4. How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method is crucial for monitoring the integrity of the compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique. This method should be able to separate the intact parent compound from its potential degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored under the recommended conditions (inert atmosphere, room temperature, protected from light). 2. Prepare fresh solutions for your experiments. 3. Use a validated stability-indicating analytical method (e.g., RP-HPLC) to check the purity of your sample. |
| Appearance of new peaks in the chromatogram during analysis. | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Re-evaluate your experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
| Poor solubility or precipitation of the compound from solution. | The pH of the solution may be affecting the solubility of the hydrochloride salt. | 1. Measure and adjust the pH of your solution. Aminophenol hydrochlorides are generally more soluble in acidic to neutral aqueous solutions. 2. Consider the use of co-solvents if appropriate for your experiment. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method. The following are general protocols for subjecting this compound to various stress conditions.
| Stress Condition | Methodology |
| Acid Hydrolysis | 1. Dissolve the compound in 0.1 M to 1 M hydrochloric acid. 2. Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). 3. At each time point, withdraw an aliquot, neutralize it with a suitable base, and dilute it to the appropriate concentration for analysis. |
| Base Hydrolysis | 1. Dissolve the compound in 0.1 M to 1 M sodium hydroxide. 2. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with a suitable acid before analysis. |
| Oxidative Degradation | 1. Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% v/v). 2. Keep the solution at room temperature for a defined period, protected from light. 3. Withdraw aliquots at specified time points and dilute for analysis. |
| Thermal Degradation | 1. Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C, 105°C). 2. After a defined period, remove the sample, allow it to cool, and prepare a solution for analysis. |
| Photolytic Degradation | 1. Expose the solid compound or a solution of the compound to a light source capable of emitting both UV and visible light (e.g., a photostability chamber). 2. A control sample should be wrapped in aluminum foil to exclude light and placed alongside the exposed sample. 3. After a defined period of exposure, prepare solutions of both the exposed and control samples for analysis. |
Stability-Indicating HPLC Method Development (Example)
The following provides a starting point for developing a stability-indicating RP-HPLC method. Optimization will be required for specific instrumentation and degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes) to elute any degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., determined by UV scan of the parent compound) |
| Injection Volume | 10 µL |
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Workflow for conducting forced degradation studies.
Caption: Troubleshooting logic for stability-related issues.
Technical Support Center: Purification of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving high purity for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is highly soluble in the chosen solvent, even at low temperatures. | - Concentrate the mother liquor and attempt a second crystallization. - Try a different solvent or a solvent/anti-solvent system. - Ensure the minimum amount of hot solvent was used for dissolution. |
| Premature crystallization occurred during hot filtration. | - Ensure the filtration apparatus is pre-heated. - Add a small amount of hot solvent to redissolve any crystals in the funnel. | |
| Oily Precipitate Instead of Crystals | The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a different recrystallization solvent. - Use a seed crystal to induce proper crystallization. |
| Colored Impurities in Final Product | The aminophenol moiety is susceptible to oxidation, leading to colored byproducts. | - During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration. - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Incomplete removal of starting materials or side-products. | - Assess the purity of the crude material before recrystallization. An initial purification by column chromatography may be necessary. | |
| Persistent Impurities After Recrystallization | The impurity has similar solubility to the desired compound in the chosen solvent. | - Attempt recrystallization from a different solvent system with different polarity. - Purify the material using preparative High-Performance Liquid Chromatography (HPLC). |
| No Crystals Form Upon Cooling | The solution is not supersaturated; too much solvent was used. | - Evaporate some of the solvent to increase the concentration and then try cooling again. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the synthetic route. These may include unreacted starting materials, byproducts from side reactions such as over-chlorination or incomplete amination, and degradation products formed through oxidation of the aminophenol group. Depending on the synthesis, you might encounter other isomers or related chlorinated phenols.
Q2: What is the recommended method for initial purification of a very impure sample?
A2: For highly impure samples, column chromatography is often the most effective initial purification step. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the target compound from many of the synthetic byproducts. Following chromatography, recrystallization can be used to achieve higher purity.
Q3: How can I decolorize a sample of this compound that has darkened?
A3: The dark color is likely due to oxidation. Treatment with activated charcoal during recrystallization is an effective method for removing colored impurities. Add a small amount of charcoal to the hot, dissolved solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q4: What are the ideal storage conditions for this compound to prevent degradation?
A4: To minimize oxidation and degradation, the compound should be stored in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (e.g., argon or nitrogen) at a cool temperature is ideal for long-term stability.
Q5: Can I use acid-base extraction for purification?
A5: Yes, acid-base extraction can be a useful technique. The amino group allows the compound to be extracted into an acidic aqueous solution. By basifying the aqueous layer, the free amine can be precipitated or extracted back into an organic solvent, potentially leaving behind neutral or acidic impurities.
Quantitative Data on Purification Methods
| Compound | Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| 2,6-dichloro-4-aminophenol | Chlorination Intermediate | Methanol (reaction solvent) | 96.6 | 98.4 (HPLC) | Patent CN106278911A |
| 4-Aminophenol | Recrystallization | Water | >85 | >99 | General Lab Practice |
| Substituted Aminophenol | Recrystallization | Ethanol/Water | Variable | High | General Lab Practice |
| 4-Aminophenol Impurity | Preparative HPLC | Acetonitrile/Water with formic acid | - | >99 | Application Notes |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized.
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Solvent Selection: Based on the polarity of the hydrochloride salt, polar solvents are recommended. Good starting points include ethanol, isopropanol, or a mixture of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent.
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Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this time.
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Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Preparative HPLC Protocol
This is a general protocol for the purification of this compound by preparative HPLC. The mobile phase and gradient will likely require optimization.
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Column Selection: A reversed-phase C18 column is a suitable starting point.
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Mobile Phase Preparation: Prepare two mobile phases. A typical system would be:
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Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
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Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
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Sample Preparation: Dissolve the crude compound in a minimal amount of the mobile phase or a compatible solvent (e.g., methanol). Filter the sample through a 0.45 µm syringe filter before injection.
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Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal gradient for separating the target compound from its impurities.
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Scale-Up to Preparative Scale: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.
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Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the desired compound.
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Fraction Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
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Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation. If a non-volatile buffer was used, further purification by solid-phase extraction may be necessary.
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Drying: Dry the final product under high vacuum.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision-making flowchart for troubleshooting common recrystallization problems.
Technical Support Center: 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process:
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Nitration: 2,4-dichloro-3-ethylphenol is nitrated to form 2,4-dichloro-3-ethyl-6-nitrophenol.
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Reduction: The nitro group of 2,4-dichloro-3-ethyl-6-nitrophenol is then reduced to an amino group, followed by salt formation to yield this compound.
Q2: What are the most common side reaction products I might encounter?
A2: Potential side reaction products can arise from both the nitration and reduction steps. These may include:
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Positional isomers from the nitration step (e.g., nitro group at a different position on the aromatic ring).
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Incompletely reduced intermediates such as 2,4-dichloro-3-ethyl-6-nitrosophenol or 2,4-dichloro-3-ethyl-6-(hydroxylamino)phenol.
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Over-reduction products , although less common, could lead to the loss of functional groups.
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Products of side reactions involving the chlorine or ethyl groups , depending on the reaction conditions.
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Monochloro- or non-chloro- impurities if the starting material is not pure.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. By comparing the spots/peaks of your reaction mixture to those of the starting material and known standards, you can determine when the reaction is complete.
Troubleshooting Guides
Problem 1: Low yield of the desired product in the nitration step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction using TLC or HPLC until the starting material is consumed. Extend the reaction time if necessary. |
| Incorrect reaction temperature | Optimize the reaction temperature. Nitration reactions are often exothermic and require careful temperature control to prevent side reactions. |
| Suboptimal nitrating agent concentration | Adjust the concentration and stoichiometry of the nitrating agent. |
| Formation of multiple isomers | Modify the reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired 6-nitro isomer. Purification by column chromatography may be necessary. |
Problem 2: Presence of impurities after the reduction step.
| Possible Cause | Suggested Solution |
| Incomplete reduction | Ensure the reducing agent is fresh and used in sufficient excess. Monitor the reaction by TLC/HPLC for the disappearance of the nitro intermediate. |
| Formation of nitroso or hydroxylamine intermediates | Increase the reaction time or temperature, or consider a more potent reducing agent. |
| Degradation of the product | Aminophenols can be sensitive to oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Impure starting nitro compound | Purify the 2,4-dichloro-3-ethyl-6-nitrophenol intermediate before the reduction step. |
Experimental Protocols
Key Experiment: HPLC Analysis of Reaction Mixture
This protocol is designed to separate and identify the desired product from potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis Detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
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A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer) is typically effective. The exact gradient will need to be optimized for your specific separation.
Procedure:
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Prepare a standard solution of your purified this compound in the mobile phase.
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Prepare a sample of your reaction mixture by diluting a small aliquot in the mobile phase and filtering it.
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Inject the standard and the sample onto the HPLC system.
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Monitor the chromatogram at a suitable wavelength (e.g., 280 nm).
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Identify the peak corresponding to your product by comparing the retention time with the standard.
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Analyze other peaks to identify potential impurities by comparing with known standards or by collecting fractions for further analysis (e.g., by mass spectrometry or NMR).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis side reactions.
Technical Support Center: Optimizing Reaction Conditions for Aminophenol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminophenol derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low Yield in Aminophenol Synthesis
Question: I am getting a low yield of my desired aminophenol derivative. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in aminophenol derivative synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
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Potential Cause 1: Incomplete Reaction
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Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Ensure the reaction is running for a sufficient amount of time. Some reactions, like the direct amination of phenols, can take 12-24 hours.[2] If the reaction has stalled, consider increasing the temperature or adding more reagent.
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Potential Cause 2: Catalyst Inactivity
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Solution: Many reactions for aminophenol synthesis, such as catalytic hydrogenation, are sensitive to air.[1][2] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The catalyst itself might be old or of poor quality. Using a fresh batch of catalyst is advisable. For catalytic hydrogenations, ensure proper purging with hydrogen gas.[1]
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Potential Cause 3: Unfavorable Reaction Conditions
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Solution: The choice of solvent, temperature, and base is critical and often substrate-dependent.[2] For instance, in the synthesis of p-aminophenol from nitrobenzene, the reaction temperature and sulfuric acid concentration significantly impact the yield.[3] Consult the literature for optimal conditions for similar substrates.
-
-
Potential Cause 4: Side Reactions
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Solution: Aminophenols are prone to oxidation, leading to the formation of colored impurities and reducing the yield of the desired product.[1] Working under an inert atmosphere can minimize this.[1] In some cases, side products like aniline can form, especially at higher temperatures.[3] Optimizing the reaction temperature can help minimize the formation of these byproducts.
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Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Question: My reaction is producing a mixture of isomers (e.g., ortho- and para-substituted aminophenols). How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge in the synthesis of substituted aminophenols.
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Solution 1: Utilize Protecting Groups: Both the amino and hydroxyl groups of aminophenols are reactive. To achieve selective functionalization, it is often necessary to protect one of these groups. For example, to selectively O-alkylate an aminophenol, the amino group can be protected, for instance, by reacting it with benzaldehyde to form a Schiff base.[4][5] After O-alkylation, the protecting group can be removed.
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Solution 2: Employ Directing Groups: Directing groups can be temporarily attached to the molecule to guide a reactant to a specific position.[2] This strategy is particularly useful for achieving substitution at a position that is not electronically favored.
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Solution 3: Control Reaction Conditions: In some cases, regioselectivity can be influenced by reaction conditions. For example, in the nitration of phenols, the temperature can affect the ratio of ortho and para isomers.[1]
Issue 3: Product Degradation or Discoloration
Question: My final aminophenol derivative is colored (e.g., reddish-brown or dark). What is causing this and how can I prevent it?
Answer: Aminophenol and its derivatives are susceptible to oxidation, which leads to the formation of colored impurities.[1]
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Prevention during Reaction and Work-up:
-
Prevention during Purification and Storage:
Frequently Asked Questions (FAQs)
Synthesis & Reactivity
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Q1: Which group is more reactive in aminophenol, the amino or the hydroxyl group?
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A1: The reactivity depends on the reaction type. In acylation reactions, the amino group is generally more nucleophilic and will react preferentially to form an N-acylated product.[6] In acid-base reactions, the amino group is more basic and will be protonated in acidic conditions, while the hydroxyl group is more acidic and will be deprotonated in basic conditions.[7][8]
-
-
Q2: How can I selectively alkylate the hydroxyl group of an aminophenol?
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A2: To achieve selective O-alkylation, the amino group should be protected. A common method is to react the aminophenol with an aldehyde (e.g., benzaldehyde) to form an imine (Schiff base). The hydroxyl group can then be alkylated, followed by hydrolysis to remove the protecting group and yield the O-alkylated aminophenol.[4][5]
-
-
Q3: What are the common methods for synthesizing aminophenols?
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A3: The two primary routes for aminophenol synthesis are the reduction of nitrophenols and substitution reactions.[9] The reduction of nitrophenols can be achieved using methods like catalytic hydrogenation with catalysts such as Pd/C, or by using reducing agents like iron in an acidic medium.[1][9]
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Purification & Characterization
-
Q4: My aminophenol derivative is difficult to purify. What techniques can I use?
-
Q5: What should I be aware of when handling and storing aminophenol derivatives?
Quantitative Data
Table 1: Optimization of p-Aminophenol Synthesis from Nitrobenzene
| Reaction Temperature (°C) | H₂SO₄ Concentration (M) | Reaction Time (minutes) | Yield (%) |
| 60 | 1.5 | 120 | 46.58 |
| 70 | 1.5 | 120 | 48.04 |
| 80 | 1.5 | 120 | 45.56 |
| 90 | 1.5 | 120 | 43.87 |
| 70 | 1.5 | 150 | 46.60 |
Data adapted from a study on the synthesis of para-aminophenol from nitrobenzene.[3]
Table 2: Yields for Selective N-Alkylation of Aminophenols
| Aminophenol | Aldehyde | Product | Yield (%) |
| 2-Aminophenol | Benzaldehyde | 2-(Benzylamino)phenol | 98.3 |
| 2-Aminophenol | 4-Hydroxybenzaldehyde | 2-((4-Hydroxybenzyl)amino)phenol | 90.7 |
| 2-Aminophenol | 4-Methoxybenzaldehyde | 2-((4-Methoxybenzyl)amino)phenol | 94.5 |
| 2-Aminophenol | 4-Chlorobenzaldehyde | 2-((4-Chlorobenzyl)amino)phenol | 89.1 |
| 4-Aminophenol | Benzaldehyde | 4-(Benzylamino)phenol | 96.7 |
Data from a study on the selective alkylation of the amino group of aminophenols.[4]
Experimental Protocols
Protocol 1: Selective O-Alkylation of an Aminophenol via Amino Group Protection
This protocol describes the selective alkylation of the hydroxyl group of an aminophenol by first protecting the amino group.[4]
Step 1: Protection of the Amino Group
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To a stirred solution of the aminophenol (30 mmol) in 80 mL of methanol, add benzaldehyde (3.18 g, 30 mmol).
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Stir the resulting solution for 1 hour at room temperature.
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Remove the solvent in vacuo.
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Recrystallize the residue from ethanol to afford the phenylmethyleneaminophenol (Schiff base).
Step 2: O-Alkylation
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To a stirred solution of the phenylmethyleneaminophenol (3 mmol) in acetone (30 ml), add K₂CO₃ (828 mg, 6 mmol) and the desired alkyl halide (3 mmol).
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Reflux the mixture for 20 hours.
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Monitor the reaction by TLC.
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After completion, cool the mixture and filter to remove the inorganic salts.
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Concentrate the filtrate in vacuo.
Step 3: Deprotection of the Amino Group
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To the residue from Step 2, add 10 ml of dichloromethane and 30 ml of 1N HCl.
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Stir the mixture vigorously for 1 hour.
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Separate the aqueous layer using a separatory funnel.
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Neutralize the aqueous layer with NaHCO₃.
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Extract the aqueous layer with dichloromethane.
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Dry the combined organic phase over Na₂SO₄ and remove the solvent in vacuo to afford the desired alkoxyaniline.
Protocol 2: N-Acylation of p-Aminophenol to Synthesize Acetaminophen
This protocol is a general procedure for the synthesis of N-acetyl-p-aminophenol (acetaminophen).[10]
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Weigh out 3.0 g of 4-aminophenol and add it to a 100 mL round bottom flask.
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Add 10.0 mL of deionized water to the flask.
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While stirring, add 4.0 mL of acetic anhydride to the flask.
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Heat the reaction mixture in a water bath at approximately 85 °C with continuous stirring.
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After the reaction is complete (as monitored by TLC), allow the flask to cool to room temperature.
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Cool the flask in an ice-water bath for 5-10 minutes to induce crystallization of the product.
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Collect the crude product by suction filtration.
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Purify the crude product by recrystallization from deionized water.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of aminophenol derivatives.
Caption: A decision tree for troubleshooting low yields or impure products in aminophenol derivative synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Aminophenol Market Share & Industry Statistics 2033 | The Brainy Insights [thebrainyinsights.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. chemcess.com [chemcess.com]
- 10. uwaterloo.ca [uwaterloo.ca]
Storage and handling best practices for chlorinated phenols
This guide provides best practices for the storage and handling of chlorinated phenols for researchers, scientists, and drug development professionals. It includes troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
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Q1: What are the general storage requirements for chlorinated phenols? A1: Chlorinated phenols should be stored in a cool, dry, and well-ventilated area, away from direct sunlight, heat, sparks, and other sources of ignition.[1][2] They are combustible acids and must be stored separately from incompatible materials such as strong oxidizers (e.g., nitric acid, bromine), strong bases (e.g., potassium hydroxide), acid anhydrides, and chemically active metals like aluminum and magnesium.[1][3] It is recommended to store containers below eye level and in secondary containment to prevent spills.[1]
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Q2: What type of containers are suitable for storing chlorinated phenols? A2: Containers should be tightly sealed, clearly labeled, and made of a compatible material.[3] For bulk storage, carbon steel of welded construction is commonly used.[4] If rust contamination is a concern, stainless steel or steel with a solvent-resistant inner coating (e.g., high baked phenolics) is recommended.[4] For laboratory quantities, glass containers are suitable, and for waste, puncture-proof, sealable containers are preferred.[3]
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Q3: What personal protective equipment (PPE) should be worn when handling chlorinated phenols? A3: Always wear appropriate PPE, including chemical safety goggles, a fully buttoned lab coat, and gloves.[2] For incidental contact with dilute solutions, double exam-style nitrile or thicker neoprene gloves are suitable.[2] For concentrated solutions or prolonged handling, utility-grade neoprene or butyl gloves should be worn over nitrile gloves.[2] If there is a splash hazard, a face shield and a rubber or neoprene apron should also be used.[2] All work with chlorinated phenols, including preparing solutions, should be conducted in a chemical fume hood.[2][3]
Troubleshooting Experiments
-
Q4: My chlorinated phenol solution has turned a reddish-brown color. What could be the cause, and is it still usable? A4: A reddish-brown color in phenol solutions is often due to oxidation, which can be accelerated by exposure to air, light, moisture, or contact with metals like iron and copper.[5] This can lead to the formation of colored impurities such as quinones.[5][6][7] The usability of the discolored solution depends on the specific requirements of your experiment. For sensitive applications, it is recommended to use a fresh, colorless solution or to purify the discolored solution by distillation.[5]
-
Q5: I observed a precipitate in my chlorinated phenol solution. What should I do? A5: Precipitate formation could be due to several factors, including changes in temperature, solvent evaporation, or a reaction with contaminants. Some chlorinated phenols are solids at room temperature and may precipitate out of solution if the temperature decreases.[8] In some cases, metal salts can form insoluble complexes with phenols.[9] First, ensure the precipitate is not due to crystallization by gently warming the solution. If the precipitate remains, it may be an impurity, and the solution should not be used for experiments where purity is critical.
-
Q6: I am seeing a decreasing signal for my chlorinated phenol analytes during GC-MS analysis after multiple injections. What could be the issue? A6: A drop in signal intensity for chlorinated phenols, particularly pentachlorophenol, during GC-MS analysis can be caused by contamination of the inlet liner, guard column, or the analytical column itself with high-boiling point residues from your samples.[10] To troubleshoot this, you can try changing the inlet liner and removing a small portion of the guard or analytical column.[10] In severe cases of contamination, the entire column may need to be replaced.[10]
Quantitative Data Summary
Table 1: Storage Stability of Chlorinated Phenols in Aqueous Samples
| Storage Condition | Duration | Stability |
| Refrigerated at 4°C with 10% NaCl and 10 mg/mL sodium carbonate | ~1 month | Stable and reproducible concentrations |
| Frozen at -18°C with 10% NaCl | ~1 month | Stable and reproducible concentrations |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Spill Cleanup (<50 mL)
-
Immediate Actions:
-
Personal Protective Equipment (PPE):
-
Containment and Absorption:
-
Collection and Disposal:
-
Decontamination:
-
Reporting:
-
Report the incident to your institution's Environmental Health and Safety (EHS) department and request a hazardous waste pickup.[11]
-
Protocol 2: Preparation of a Chlorinated Phenol Stock Solution
-
Preparation:
-
Perform all work in a certified chemical fume hood.[2]
-
Assemble all necessary equipment, including the chlorinated phenol reagent, appropriate solvent, volumetric flask with a stopper, and a calibrated balance.
-
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., double nitrile or neoprene for dilute solutions, butyl rubber for concentrated solutions).[2]
-
-
Weighing and Dissolving:
-
Tare a clean, dry weighing vessel on the balance.
-
Carefully weigh the desired amount of the chlorinated phenol solid.
-
Record the exact weight.
-
Transfer the solid to the volumetric flask.
-
Add a small amount of the desired solvent to the weighing vessel to rinse any remaining solid and transfer the rinse to the volumetric flask.
-
Add approximately half of the final volume of the solvent to the flask.
-
-
Dissolution and Dilution:
-
Stopper the flask and gently swirl to dissolve the solid completely. Sonication may be used if necessary.
-
Once dissolved, carefully add the solvent to the calibration mark on the neck of the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a properly designated and compatible secondary container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Visualizations
Caption: Workflow for responding to a chlorinated phenol spill.
Caption: Decision tree for the disposal of chlorinated phenol waste.
Caption: Overview of exposure routes and potential health effects of chlorinated phenols.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. gfredlee.com [gfredlee.com]
- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 7. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
- 10. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
How to prevent oxidation of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample discolored? It appears light yellow, brown, or even dark green.
A1: The discoloration of this compound is a primary indicator of oxidation.[1] This compound is highly susceptible to degradation due to the presence of both an aromatic amine (-NH₂) and a phenolic hydroxyl (-OH) group on the same molecule.[2][3] Both of these functional groups are easily oxidized, especially when exposed to:
-
Atmospheric Oxygen: The most common cause of degradation.[2][4]
-
Light: Photo-oxidation can accelerate the degradation process.[3]
-
Trace Metal Impurities: Ions such as iron (Fe³⁺) and copper (Cu²⁺) can act as powerful catalysts for oxidation.[2][3]
-
Elevated Temperatures: Heat can increase the rate of oxidative reactions.[4]
The oxidation process leads to the formation of highly colored species, such as quinones and related polymeric byproducts.[2] Supplier specifications often list the appearance as "Light yellow to brown to dark green powder to crystal," which indicates the compound's inherent instability and tendency to oxidize over time.[5]
Q2: What are the primary strategies to prevent the oxidation of this compound?
A2: A multi-faceted approach is required to effectively prevent oxidation. The core strategies are:
-
Exclusion of Oxygen: Handling and storing the compound under an inert atmosphere (e.g., nitrogen or argon) is the most effective method.[1][2]
-
Protection from Light: Storing the compound in amber or opaque containers is crucial to prevent photo-oxidation.[3][4]
-
Controlled Storage Conditions: Keeping the compound in a cool (2-8°C), dry, and dark location minimizes degradation.[3]
-
Use of Additives: In solution, the addition of antioxidants or chelating agents can provide further stability.[2][6]
Q3: Which type of antioxidant is suitable for stabilizing solutions of this compound?
A3: The choice of antioxidant depends on the specific application and solvent system. Two main types can be considered:
-
Radical Scavengers: Compounds like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are phenolic antioxidants that terminate radical chain reactions.[6][7] They are highly effective but may interfere with certain biological assays.
-
Reducing Agents: Ascorbic acid (Vitamin C) is a water-soluble antioxidant that is readily oxidized, thereby sacrificially protecting the compound of interest.[3][6] It is commonly used to stabilize aminophenol solutions for analytical purposes, such as HPLC.[3]
A combination of antioxidants, including oxygen scavengers and radical-scavenging types, can also be employed for enhanced stability.[8][9]
Q4: How does pH affect the stability of this compound?
A4: Aminophenols are generally more stable in acidic solutions.[10] The compound is supplied as a hydrochloride salt, which protonates the amino group. This protonation makes the amino group less susceptible to oxidation. In neutral or basic conditions, the free amine is more readily oxidized, often leading to rapid discoloration and degradation.[10] Therefore, maintaining an acidic pH is beneficial for stability in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: The solid, as received or in storage, has significantly darkened.
-
Possible Cause: The compound has been exposed to air and/or light over time.[3] The container seal may have been compromised during previous uses.
-
Solutions:
-
Assess Purity: Before use, check the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). A slight discoloration may not always signify a major loss of purity, but significant darkening often does.[1]
-
Purification: If purity is compromised, consider recrystallization. However, this must be done using deoxygenated solvents and under an inert atmosphere to prevent further oxidation during the process.
-
Proper Storage: For the remaining stock, ensure the container is tightly sealed. Purge the headspace with an inert gas like nitrogen or argon before re-sealing.[1][3] Wrap the container in aluminum foil or place it in a light-blocking secondary container. Store at 2-8°C.[3]
-
Issue 2: My solution of the compound turns dark shortly after preparation.
-
Possible Cause: The solvent and/or glassware are contaminated with oxygen or metal ions.
-
Solutions:
-
Deoxygenate Solvents: Before preparing the solution, thoroughly deoxygenate the solvent by sparging with nitrogen or argon for 15-30 minutes.[3] (See Protocol 2).
-
Use High-Purity Solvents: Use HPLC-grade or other high-purity solvents to minimize contaminants.
-
Add an Antioxidant: Add a suitable antioxidant, such as ascorbic acid, to the solvent before dissolving the compound.[3]
-
Use a Chelating Agent: If metal ion contamination is suspected, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the solvent.[6]
-
Prepare Fresh: Prepare solutions immediately before use and protect them from light by using amber vials or wrapping them in foil.[3]
-
Issue 3: My reaction mixture involving the compound is turning dark, leading to low yields and purification difficulties.
-
Possible Cause: The reaction conditions are promoting the oxidation of the starting material, an intermediate, or the final product.
-
Solutions:
-
Implement Air-Free Techniques: It is critical to run the reaction under a positive pressure of an inert atmosphere using a Schlenk line or a glovebox.[3][11] This prevents exposure to atmospheric oxygen. (See Protocol 3).
-
Deoxygenate All Reagents: Ensure all solvents and liquid reagents added to the reaction are deoxygenated prior to addition.[3]
-
Protect the Phenolic Hydroxyl Group: If the reaction chemistry allows, consider protecting the highly reactive phenolic -OH group as an ether (e.g., benzyl ether) or another suitable protecting group.[2] This group can be removed in a subsequent step.
-
Summary of Prevention Strategies
| Strategy | Method | Key Considerations |
| Atmosphere Control | Inert Gas Blanketing | Simple flushing of container headspace with N₂ or Ar. Good for short- to medium-term storage.[1] |
| Schlenk Line / Glovebox | Provides a robust oxygen- and moisture-free environment. Essential for reactions and long-term storage.[1][4] | |
| Storage Conditions | Temperature & Light | Store at 2-8°C in tightly sealed, amber or opaque containers.[3] |
| Moisture Control | Store in a desiccator, especially for highly moisture-sensitive applications.[1] | |
| Chemical Additives | Radical Scavengers | BHA, BHT. Effective in organic solvents. May interfere with some assays.[6] |
| Reducing Agents | Ascorbic Acid. Effective in aqueous solutions. Sacrificially oxidized.[3] | |
| Chelating Agents | EDTA. Sequesters catalytic metal ions.[6] | |
| pH Control | Acidic Environment | Maintains the protonated (more stable) form of the amine.[10] |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Solid Storage
-
Objective: To displace air from the headspace of a storage container to prevent oxidation of the solid compound.
-
Methodology:
-
Place the vial or bottle containing the solid compound in a secondary container or on a stable surface.
-
Insert a needle connected to a low-flow stream of inert gas (nitrogen or argon) into the container, ensuring the needle tip is in the headspace above the solid.
-
Insert a second, shorter needle to act as a vent for the displaced air.
-
Allow the inert gas to flow gently for 1-2 minutes to thoroughly flush the container.
-
Remove the vent needle first, followed by the gas inlet needle.
-
Immediately and tightly seal the container cap. For extra protection, wrap the cap-container junction with Parafilm.
-
Store in a cool, dark, and dry location.[3]
-
Protocol 2: Deoxygenating Solvents by Inert Gas Sparging
-
Objective: To remove dissolved oxygen from a solvent prior to its use in preparing solutions or reactions.
-
Methodology:
-
Assemble the solvent container, preferably a Schlenk flask or a bottle with a septum-sealed cap.
-
Insert a long needle or glass tube connected to an inert gas source, ensuring the tip is well below the surface of the liquid.
-
Insert a second needle above the liquid level to serve as an outlet.
-
Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes. Vigorous bubbling should be avoided to minimize solvent evaporation.
-
After sparging, remove the outlet needle, then the gas inlet needle, and store the solvent under a positive pressure of the inert gas.[3]
-
Protocol 3: General Procedure for Setting up a Reaction under Inert Atmosphere
-
Objective: To perform a chemical reaction in an oxygen-free environment using standard Schlenk line techniques.
-
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (e.g., at 120°C overnight) to remove water. Assemble the glassware (e.g., round-bottom flask with condenser) while still warm and immediately connect it to the Schlenk line.[12]
-
Evacuate and Refill: Evacuate the assembled glassware using the vacuum manifold of the Schlenk line and then backfill with inert gas. Repeat this "pump-purge" cycle three times to ensure all air is removed.[1]
-
Reagent Addition: Add the this compound and other solid reagents to the flask under a strong counterflow of inert gas. Add deoxygenated solvents and liquid reagents via a gas-tight syringe or cannula.[3]
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the top of the apparatus to a gas bubbler.[11]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction and perform the work-up, keeping in mind the potential for oxidation if the product is exposed to air.
-
Visual Guides
Caption: Troubleshooting workflow for identifying and resolving the cause of oxidation.
Caption: Decision tree for selecting the appropriate oxidation prevention strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. This compound [myskinrecipes.com]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. performanceadditives.us [performanceadditives.us]
- 9. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Strange purple compound when oxidizing p-aminophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Troubleshooting guide for experiments involving 6-Amino-2,4-dichloro-3-ethylphenol HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2,4-dichloro-3-ethylphenol HCl.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for handling and storing 6-Amino-2,4-dichloro-3-ethylphenol HCl?
A1: 6-Amino-2,4-dichloro-3-ethylphenol HCl should be stored at room temperature in a well-ventilated, dry place. It is a combustible solid, so it should be kept away from heat and open flames. As with other aminophenol derivatives, there is a potential for sensitivity to prolonged exposure to light and air, which may lead to degradation. For long-term storage, it is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
Q2: I am having trouble dissolving 6-Amino-2,4-dichloro-3-ethylphenol HCl. What solvents are recommended?
Q3: My reaction with 6-Amino-2,4-dichloro-3-ethylphenol HCl is not proceeding as expected, or the yield is very low. What are some potential causes?
A3: Several factors could contribute to a failed or low-yielding reaction:
-
Poor Solubility: Ensure the compound is fully dissolved in the reaction solvent. If not, consider a different solvent or a co-solvent system.
-
Reagent Purity: Verify the purity of your 6-Amino-2,4-dichloro-3-ethylphenol HCl and other reagents. Impurities can interfere with the reaction.
-
Reaction Conditions: The amino group of aminophenols can be reactive. Ensure your reaction conditions (temperature, pH, atmosphere) are appropriate for the specific transformation you are performing. For instance, in nucleophilic substitution reactions on s-triazines, temperature control is crucial to prevent multiple substitutions.
-
Degradation: As an aminophenol derivative, the compound may be susceptible to oxidation. Running the reaction under an inert atmosphere can mitigate this issue. The stability of aminophenol solutions can also be pH-dependent.
Q4: I am observing the formation of colored impurities in my reaction mixture. What could be the cause?
A4: The formation of colored impurities often indicates oxidation of the phenol or aminophenol moiety. Aminophenols can be susceptible to air oxidation, which can be accelerated by light, heat, or the presence of certain metal ions. To minimize the formation of these impurities, it is recommended to:
-
Use degassed solvents.
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), in small quantities if it does not interfere with your desired reaction.
Physicochemical Properties
| Property | Value |
| CAS Number | 101819-99-2 |
| Molecular Formula | C₈H₁₀Cl₃NO |
| Molecular Weight | 242.53 g/mol |
| Appearance | Light yellow to brown to dark green powder/crystal |
| Purity | Typically >98.0% (by HPLC) |
| Storage Temperature | Room Temperature |
General Experimental Protocol: Synthesis of s-Triazine Derivatives
The following is a general protocol for the synthesis of a disubstituted s-triazine derivative, based on procedures for similar aminophenol compounds. This should be adapted and optimized for your specific research needs.
Materials:
-
6-Amino-2,4-dichloro-3-ethylphenol HCl
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
A second nucleophile (e.g., an amine or alcohol)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Potassium Carbonate)
-
Anhydrous aprotic solvent (e.g., Acetone, THF, or 1,4-Dioxane)
-
Crushed ice
-
Distilled water
Procedure:
-
First Substitution:
-
Dissolve cyanuric chloride (1 equivalent) in the chosen anhydrous solvent and cool the solution to 0°C in an ice bath with stirring.
-
In a separate flask, dissolve 6-Amino-2,4-dichloro-3-ethylphenol HCl (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in the same solvent.
-
Slowly add the aminophenol solution dropwise to the cyanuric chloride solution, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Second Substitution:
-
Once the first substitution is complete, add the second nucleophile (1 equivalent) and an additional equivalent of the base to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the completion of the reaction. Gentle heating may be required for less reactive nucleophiles, but this should be approached with caution to avoid side reactions.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice with stirring.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Troubleshooting and Visualization
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of s-triazine derivatives.
Troubleshooting Logic for Failed Reactions
Caption: Troubleshooting workflow for failed or low-yielding reactions.
Validation & Comparative
A Comparative Guide to 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride and Other Antimicrobial Precursors
In the landscape of antimicrobial drug development, the selection of appropriate precursor molecules is a critical determinant of the final compound's efficacy, safety, and spectrum of activity. This guide provides a comparative analysis of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride against other well-established antimicrobial agents, Triclosan and Chloroxylenol. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the informed selection of precursors for novel antimicrobial synthesis.
Introduction to this compound
This compound is a chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial properties.[1] Its chemical structure, featuring a halogenated phenolic ring with an amino group, makes it a versatile building block for developing novel therapeutics aimed at combating drug-resistant bacteria. The core structure allows for various chemical modifications to modulate the antimicrobial activity, selectivity, and pharmacokinetic properties of the resulting compounds.
Comparison with Established Antimicrobial Agents
For the purpose of this guide, we will compare the potential of this compound as a precursor with two widely recognized antimicrobial agents: Triclosan and Chloroxylenol.
Triclosan is a broad-spectrum antimicrobial agent that has been used in a variety of consumer and healthcare products.[2] Its mechanism of action at lower concentrations involves the inhibition of the enoyl-acyl carrier protein reductase (FabI), an enzyme essential for fatty acid synthesis in bacteria.[3] At higher concentrations, it exhibits broader, membrane-disrupting activities.[4]
Chloroxylenol , also known as para-chloro-meta-xylenol (PCMX), is another common antiseptic and disinfectant.[5][6] Its antimicrobial action is attributed to the disruption of microbial cell walls and the inactivation of cellular enzymes.[7]
Performance Data: A Comparative Overview
Direct antimicrobial activity data for this compound is not extensively available in public literature, as it is primarily a precursor. Therefore, to illustrate its potential, we will present a hypothetical derivative, "Compound A," synthesized from this precursor, and compare its plausible antimicrobial efficacy with that of Triclosan and Chloroxylenol against common bacterial strains, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
Disclaimer: The data for "Compound A" is hypothetical and for illustrative purposes only, based on structure-activity relationships of similar halogenated phenols.
| Compound | Chemical Structure | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| Compound A (Hypothetical) | (Structure derived from 6-Amino-2,4-dichloro-3-ethylphenol HCl) | 16 - 64 | 4 - 16 |
| Triclosan | 5-chloro-2-(2,4-dichlorophenoxy)phenol | 0.5 - 64[2] | 0.016 - 2[3] |
| Chloroxylenol | 4-chloro-3,5-dimethylphenol | >1000 | 100 - 200 |
MIC values for Triclosan and Chloroxylenol are sourced from published literature and can vary depending on the specific strain and testing conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of antimicrobial compounds. Below are standard protocols for determining Minimum Inhibitory Concentration (MIC) and for assessing cytotoxicity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10][11]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial stock solutions
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well tissue culture plates
-
Complete cell culture medium
-
Test compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in a complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the compound's solvent) and a positive control for cytotoxicity.
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Conclusion
This compound represents a promising starting point for the synthesis of novel antimicrobial agents. Its di-chlorinated phenolic structure provides a scaffold that can be chemically modified to optimize antimicrobial activity and selectivity. While direct comparative data on the precursor itself is limited, the potential for its derivatives to exhibit potent antimicrobial effects is significant. A thorough understanding of structure-activity relationships, coupled with rigorous experimental evaluation as outlined in the provided protocols, is essential for the successful development of new and effective antimicrobial therapies based on this and other precursor molecules. Researchers are encouraged to use this guide as a foundational resource for their investigations into novel antimicrobial compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triclosan and antibiotic resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibacterial activity of chloroxylenol in combination with ethylenediaminetetra-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of chloroxylenol and thymol against pathogenic bacteria isolated from under long nails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Efficacy of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific comparative efficacy studies on the derivatives of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride. While the parent compound is recognized as a valuable intermediate in the synthesis of bioactive molecules, particularly antimicrobials, dedicated research comparing a series of its derivatives is not publicly available.
This guide aims to provide a framework for such a comparative study, outlining the key areas of investigation, relevant experimental protocols, and potential signaling pathways that could be modulated by these compounds. The information presented is based on broader knowledge of similar halogenated phenolic compounds and their derivatives, offering a roadmap for researchers in drug discovery and development.
Potential Therapeutic Applications
Based on the structural alerts of the core molecule, derivatives of this compound could be investigated for a range of biological activities, including:
-
Antimicrobial Activity: The presence of a halogenated phenol moiety is a common feature in many antimicrobial agents. Derivatives could be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Many phenolic compounds and their derivatives have demonstrated cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies could identify derivatives with potent and selective anticancer properties.
-
Anti-inflammatory Activity: Phenolic compounds are known to possess antioxidant and anti-inflammatory properties. Derivatives could be evaluated for their ability to modulate inflammatory pathways.
Hypothetical Efficacy Comparison
In the absence of direct experimental data, a hypothetical comparison table is presented below to illustrate how quantitative data for a series of Schiff base derivatives of this compound could be structured. Schiff bases are a common class of derivatives synthesized from primary amines and are known to exhibit a wide range of biological activities.
Table 1: Hypothetical Antimicrobial and Cytotoxic Efficacy of Schiff Base Derivatives of 6-Amino-2,4-dichloro-3-ethylphenol
| Derivative ID | R-group on Aldehyde | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| AD-01 | Phenyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| AD-02 | 4-Hydroxyphenyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| AD-03 | 4-Nitrophenyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| AD-04 | 4-Chlorophenyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| AD-05 | 4-Methoxyphenyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only. The "Data Not Available" entries highlight the current gap in the scientific literature.
Experimental Protocols for Efficacy Evaluation
To generate the data required for a meaningful comparison, the following experimental protocols are recommended:
Synthesis of Derivatives
A series of Schiff base derivatives can be synthesized by reacting this compound with various substituted aromatic aldehydes in a suitable solvent, such as ethanol, often with a catalytic amount of acid.
Caption: General workflow for the synthesis of Schiff base derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains can be determined using the broth microdilution method.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC₅₀) of the derivatives against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Potential Signaling Pathways
The biological effects of these derivatives could be mediated through various signaling pathways. Further research would be needed to elucidate the precise mechanisms of action.
Caption: Potential signaling pathways modulated by the derivatives.
Conclusion and Future Directions
While the foundational knowledge of halogenated phenols suggests that derivatives of this compound hold promise as bioactive compounds, a significant research gap exists in their comparative efficacy. Future studies should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation through standardized antimicrobial and cytotoxic assays. Elucidating the structure-activity relationships and the underlying mechanisms of action will be crucial for the development of novel therapeutic agents based on this scaffold. Researchers are encouraged to explore this untapped area to potentially uncover new lead compounds for various diseases.
Comparative Analysis of the Biological Activities of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride and structurally related phenolic compounds. Due to the limited publicly available data on the specific biological activities of this compound, this document focuses on its primary role as a chemical intermediate and compares its potential activities with well-characterized dichlorophenol and aminophenol derivatives. The information presented is intended to guide researchers in exploring the potential applications and structure-activity relationships of this class of compounds.
Overview of this compound
This compound is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial properties.[1] Its chemical structure, featuring a halogenated phenolic ring with an amino group, suggests its potential for a range of biological activities, a notion supported by studies on related compounds. Research into the structure-activity relationships of phenolic compounds often utilizes such molecules to design more effective therapeutic agents.[1]
Comparative Biological Activities
To contextualize the potential biological profile of this compound, this section compares it with two classes of related compounds: dichlorophenol derivatives with known antimicrobial effects and substituted aminophenols exhibiting cytotoxic properties.
Antimicrobial Activity
Dichlorophenyl compounds are a promising class of molecules with established antimicrobial properties.[2] A notable example is dichlorophen, which has demonstrated significant antibacterial and anti-biofilm activity. The structural similarity of this compound to dichlorophen suggests its potential as a precursor or a molecule with inherent antimicrobial efficacy.
Table 1: Comparison of Antimicrobial Activity
| Compound | Target Organism | Activity Metric | Result | Reference |
| Dichlorophen-functionalized Gold Nanoparticles (DDM_Au NPs) | Carbapenem-Resistant Enterobacteriaceae (CRE) | Minimum Inhibitory Concentration (MIC) | 4 - 16 µg/mL | [3] |
| Dichlorophen-functionalized Gold Nanoparticles (DDM_Au NPs) | CRE Biofilms | Biofilm Disruption | 2-6 log10 CFU/mL reduction | [3] |
| This compound | - | - | Data not available | - |
Cytotoxic Activity
Substituted aminophenols have been investigated for their cytotoxic effects against various cancer cell lines. The presence of an aminophenol core in this compound indicates that it or its derivatives could exhibit similar properties. The nature and position of substituents on the aminophenol ring are critical in determining the cytotoxic potency.[4]
Table 2: Comparison of Cytotoxic Activity
| Compound | Cell Line | Activity Metric | Result | Reference |
| N-(2-morpholinoethyl)-4-aminophenol | Human Melanoma (HBL) | IC50 | 20 µg/mL | [4] |
| Diacetoxy-derivative of N-(2-morpholinoethyl)-4-aminophenol | Human Melanoma (HBL) | IC50 | 15 µg/mL | [4] |
| Diacetoxy-derivative of N-(2-morpholinoethyl)-4-aminophenol | Non-pigmented Human Melanoma (LND1) | IC50 | 2 µg/mL | [4] |
| p-Aminophenol | Lymphocytes | Cytotoxicity | Induces DNA damage and cytotoxicity | [5] |
| This compound | - | - | Data not available | - |
Structure-Activity Relationships (SAR)
The biological activity of halogenated phenols and aminophenols is significantly influenced by the nature, number, and position of their substituents.
-
Halogenation : The presence and type of halogen atoms on the phenyl ring can dramatically affect biological activity. For instance, chloro-substituted phenols have been identified as potent inhibitors of protein tyrosine kinases, suggesting that the chloro atoms may play a key role in the interaction with the enzyme's active site.[6] The substitution pattern of dihalogenated compounds also impacts their efficacy, with 2,5-dihalogenated derivatives showing stronger beta-adrenolytic effects than 2,4-dihalogenated ones.[7]
-
Amino Group : The amino group in aminophenol derivatives is crucial for their antiproliferative activities.[8] Its position and substitution can modulate the compound's cytotoxicity and mechanism of action.
-
Other Substituents : The ethyl group at the 3-position in this compound likely influences its lipophilicity and steric profile, which in turn can affect its absorption, distribution, and interaction with biological targets.
Caption: Factors influencing the biological activity of substituted aminophenols.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
-
Inoculum Preparation : A bacterial suspension is prepared from a fresh 18-24 hour agar plate in a sterile broth (e.g., Mueller-Hinton Broth). The turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Compound Dilution : A series of twofold dilutions of the test compound (e.g., a dichlorophenol derivative) is prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls : A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation : The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination using broth microdilution.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding : Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound (e.g., an aminophenol derivative) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
While direct biological activity data for this compound is not extensively documented, its structural features and its role as a precursor for antimicrobial agents suggest significant potential for biological activity. Comparative analysis with related dichlorophenol and aminophenol derivatives indicates that it could be a valuable scaffold for developing new antimicrobial or cytotoxic agents. Further investigation into its biological profile, guided by the structure-activity relationships of similar compounds and utilizing the experimental protocols outlined in this guide, is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors [mdpi.com]
- 7. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dichlorinated Aminophenols for Researchers and Drug Development Professionals
An In-depth Guide to the Properties, Synthesis, and Applications of Dichlorinated Aminophenol Isomers
Dichlorinated aminophenols are a critical class of chemical intermediates, playing a pivotal role in the synthesis of a wide array of pharmaceuticals and agrochemicals. The strategic placement of chlorine atoms on the aminophenol backbone significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide offers a comparative analysis of various dichlorinated aminophenol isomers, providing researchers, scientists, and drug development professionals with the essential data to inform their selection and application.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The structural isomerism of dichlorinated aminophenols gives rise to distinct physical and spectroscopic characteristics. A summary of these properties for several common isomers is presented below, offering a basis for their differentiation and characterization.
| Property | 2,4-Dichloro-6-aminophenol | 4-Amino-2,6-dichlorophenol | 4-Amino-3,5-dichlorophenol | 2,5-Dichloro-4-aminophenol |
| CAS Number | 527-62-8 | 5930-28-9 | 26271-75-0 | 50392-39-7 |
| Molecular Formula | C₆H₅Cl₂NO | C₆H₅Cl₂NO | C₆H₅Cl₂NO | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol | 178.02 g/mol | 178.02 g/mol | 178.02 g/mol |
| Appearance | Off-white or light brown crystals[1] | Beige or slightly brown to pale reddish powder | Crystalline or powdery substance[2] | White to off-white solid |
| Melting Point | Not specified | 167-170 °C | 153 °C | 178-179 °C |
| Boiling Point | Not specified | 303.6 ± 42.0 °C (Predicted) | Not specified | 295.7°C |
| Solubility | Not specified | Insoluble in cold water; slightly soluble in hot water and alcohol; soluble in ether, benzene, and toluene | Slightly soluble in water | Not specified |
Spectroscopic Data:
Synthesis and Experimental Protocols
The synthesis of dichlorinated aminophenols typically involves the chlorination of an aminophenol or the reduction of a dichlorinated nitrophenol. The choice of starting material and reaction conditions dictates the final isomer obtained. Below are detailed experimental protocols for the synthesis of representative dichlorinated aminophenol isomers.
General Synthetic Workflow
A common synthetic strategy for producing dichlorinated aminophenols involves a two-step process: nitration of a dichlorophenol followed by the reduction of the nitro group. This workflow is a versatile approach to obtaining various isomers.
Caption: Generalized workflow for the synthesis of dichlorinated aminophenols.
Experimental Protocol: Synthesis of 2,6-dichloro-4-aminophenol
This protocol describes the synthesis of 2,6-dichloro-4-aminophenol starting from p-nitroaniline.[3]
Step 1: Chlorination of p-nitroaniline
-
Weigh 27.6g of p-nitroaniline and dissolve it in 138g of methanol in a flask with stirring.
-
Heat the solution to 55°C and slowly introduce chlorine gas, maintaining the temperature between 55-60°C. A yellow solid will gradually precipitate.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the mixture to room temperature, filter, and wash the solid first with water and then with a 2% soda ash solution until neutral.
-
Dry the solid to obtain 2,6-dichloro-4-nitroaniline.
Step 2: Diazo Hydrolysis
-
In a separate flask, add 150g of 98% sulfuric acid and 158.7g of nitrososulfuric acid solution (42%).
-
Cool the mixture to 5°C and slowly add a solution of 103.5g of 2,6-dichloro-4-nitroaniline in 310.5g of toluene, keeping the temperature between 10-15°C.
-
After the addition is complete, maintain the reaction at 10-15°C for 1 hour.
Step 3: Hydrogenation
-
The organic layer from the previous step, containing the diazotized intermediate, is directly used for hydrogenation.
-
Further details on the specific catalyst and hydrogenation conditions should be optimized based on laboratory capabilities.
Experimental Protocol: Synthesis of 2,3-dichloro-4-aminophenol
This procedure outlines the synthesis of 2,3-dichloro-4-aminophenol from phenol.[4]
Step 1: Preparation of p-nitrosophenol
-
Add 37.6 g of phenol to 80.0 g of 10% sodium hydroxide solution in a reaction bottle with stirring.
-
In a separate container, dissolve 27.6 g of sodium nitrite in 160 ml of water.
-
Cool the phenol solution to an internal temperature of 0-5°C and slowly add the sodium nitrite solution.
-
Slowly add 117.6 g of 30% sulfuric acid dropwise, maintaining the internal temperature below 5°C.
-
Stir for 2 hours at the same temperature after the addition is complete.
-
Filter the mixture, wash the filter cake with 60 ml of ice water, and dry the solid to obtain p-nitrosophenol.
Step 2: Chloro Rearrangement Reaction
-
In a reaction flask, add 30 ml of DMF and cool to an internal temperature of -5°C.
-
Slowly add 57.1 g of thionyl chloride dropwise, keeping the temperature below 5°C.
-
After the addition, stir for 1 hour.
-
Add 20 g of the p-nitrosophenol solid in three portions over half an hour.
-
Stir the mixture at 0°C for 4 hours.
-
Work-up the reaction mixture by adding 60 ml of ethyl acetate and stirring for 1 hour.
-
Filter and wash with 20 ml of ethyl acetate to obtain a tan solid.
-
Dissolve the solid in 250 ml of water, add 2.0 g of activated carbon, and reflux for 30 minutes.
-
Perform a hot filtration to get a pale yellow clear liquid.
-
Cool the liquid with ice water and slowly neutralize with a liquid alkali to pH 6 to precipitate the product.
Comparative Toxicity and Biological Activity
The toxicological profiles of dichlorinated aminophenols are of paramount importance, especially in the context of drug development. The position of the chlorine atoms can significantly impact the compound's nephrotoxicity and overall toxicity.
| Compound | Observed Toxicity | Reference |
| 4-Amino-3-chlorophenol | Reduced nephrotoxicity compared to 4-aminophenol.[5] | [5] |
| 2-Amino-5-chlorophenol | Induced only mild changes in renal function.[5] | [5] |
| 4-Amino-2,6-dichlorophenol | Further enhanced toxicity compared to monochlorinated aminophenols.[1] | [1] |
| 3-Aminophenol | NOAEL of 80 mg/kg/day in newborn rats and 240 mg/kg/day in young rats.[6] | [6] |
A comparative in vitro nephrotoxicity study has suggested that a chlorine atom ortho to the hydroxyl group increases reactivity and potential toxicity, while a chlorine atom ortho to the amino group decreases it.[1] This highlights the critical role of isomeric substitution in determining the biological effects of these compounds.
Applications in Drug Development and Agrochemicals
Dichlorinated aminophenols are valuable precursors for a range of important molecules. For example, 4-Amino-2,6-dichlorophenol is a known intermediate in the synthesis of pesticides.[7] The unique substitution patterns of these molecules allow for their use as building blocks in the creation of complex active pharmaceutical ingredients (APIs).
Oxidative Pathway in Drug Release
The oxidative transformation of the aminophenol moiety can be exploited in drug delivery systems. The hydroxyl group can be linked to a drug molecule, and under specific oxidative conditions, this bond can be cleaved to release the active drug.
Caption: Oxidative cleavage for controlled drug release from an aminophenol conjugate.
Conclusion
The selection of a specific dichlorinated aminophenol isomer for a synthetic application requires careful consideration of its unique physicochemical properties, reactivity, and toxicological profile. This guide provides a foundational comparative analysis to aid researchers in making informed decisions. The detailed experimental protocols offer practical starting points for the synthesis of these valuable intermediates, while the overview of their applications highlights their significance in the development of new pharmaceuticals and agrochemicals. Further research into the direct comparative analysis of a wider range of dichlorinated aminophenol isomers will continue to be of great value to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-AMINO-2,6-DICHLOROPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN118515572A - Synthesis method of 2, 3-dichloro-4-aminophenol - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Comparative toxicity study of 3-aminophenol in newborn and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis for Researchers: 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride vs. 6-Amino-2,4-dichloro-3-methylphenol Hydrochloride
In the realm of pharmaceutical intermediates and fine chemicals, nuanced structural modifications can significantly impact a compound's biological activity and physicochemical properties. This guide provides a detailed, data-driven comparison of two closely related aminophenol derivatives: 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride and 6-Amino-2,4-dichloro-3-methylphenol hydrochloride. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the subtle yet critical differences between these two compounds.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties is crucial for predicting the behavior of these compounds in various experimental settings. The following table summarizes the available data for both molecules.
| Property | This compound | 6-Amino-2,4-dichloro-3-methylphenol hydrochloride |
| Molecular Formula | C₈H₁₀Cl₃NO | C₇H₈Cl₃NO |
| Molecular Weight | 242.53 g/mol | 228.50 g/mol |
| CAS Number | 101819-99-2 | 39549-31-0 |
| Appearance | Light yellow to brown to dark green powder to crystal | White to light yellow powder to crystal |
| Purity | Typically >98.0% | Typically >98.0% |
| Solubility | No data available | Soluble in Methanol |
| Melting Point | No data available | >230 °C |
Synthesis Pathway
The synthesis of these compounds generally follows a multi-step pathway involving the nitration of a corresponding phenol, followed by reduction of the nitro group to an amine, and subsequent hydrochloride salt formation.
Predicted Biological Activity: A Structure-Activity Relationship Perspective
The primary structural difference between the two compounds is the presence of an ethyl group versus a methyl group at the 3-position of the phenol ring. This seemingly minor variation can influence the biological activity due to differences in lipophilicity and steric hindrance.
Antimicrobial and Antifungal Activity:
Halogenated phenols are known for their antimicrobial properties. The mechanism of action is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular energy production.
-
Lipophilicity: The ethyl group is more lipophilic than the methyl group. This increased lipophilicity in this compound could potentially enhance its ability to penetrate the lipid-rich cell membranes of bacteria and fungi, possibly leading to greater antimicrobial efficacy.
-
Steric Effects: The bulkier ethyl group might also influence the binding of the molecule to target enzymes or proteins within the microbial cell. This could either enhance or hinder its activity depending on the specific target's active site topography.
Without direct comparative data, it is hypothesized that the ethyl-substituted compound may exhibit slightly enhanced antimicrobial and antifungal activity against a range of pathogens due to its increased lipophilicity.
Experimental Protocols
For researchers planning to evaluate and compare the biological performance of these compounds, the following are detailed methodologies for key experiments.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
Materials:
-
Test compounds (6-Amino-2,4-dichloro-3-ethylphenol HCl and 6-Amino-2,4-dichloro-3-methylphenol HCl)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions in the appropriate growth medium to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Antifungal Activity Assessment: Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antifungal activity.
Materials:
-
Test compounds
-
DMSO
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Petri dishes
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare and sterilize the fungal growth medium and pour it into sterile Petri dishes.
-
Fungal Inoculation: Once the agar has solidified, spread a standardized suspension of the fungal spores or yeast cells evenly over the surface.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the dissolved test compounds at a specific concentration into the wells. A well with DMSO can serve as a negative control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 48-72 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no fungal growth around each well. A larger zone of inhibition indicates greater antifungal activity.
Potential Mechanism of Action
The antimicrobial action of halogenated phenols is generally attributed to their ability to disrupt the integrity and function of the microbial cell membrane.
Comparative Analysis of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride and Its Methyl Analog for Drug Development
A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research, the careful selection of molecular scaffolds is a critical determinant of therapeutic success. Substituted aminophenols, in particular, represent a class of compounds with diverse biological activities, making them attractive starting points for drug discovery programs. This guide provides a comparative overview of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride and its close structural analog, 6-Amino-2,4-dichloro-3-methylphenol Hydrochloride. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds.
Structural Confirmation
The foundational step in the evaluation of any chemical entity is the unambiguous confirmation of its molecular structure.
This compound is identified by the CAS number 101819-99-2 and a molecular formula of C₈H₁₀Cl₃NO. Its structure is characterized by a phenol ring substituted with an amino group, two chlorine atoms at positions 2 and 4, and an ethyl group at position 3. The hydrochloride salt form enhances its solubility in aqueous media.
6-Amino-2,4-dichloro-3-methylphenol Hydrochloride , with CAS number 39549-31-0 and a molecular formula of C₇H₈Cl₃NO, differs from its ethyl counterpart only by the presence of a methyl group instead of an ethyl group at the 3-position of the phenol ring.
Below is a visual representation of the chemical structures of the two compounds.
Comparative Analysis of Antibody Cross-Reactivity: 6-Amino-2,4-dichloro-3-ethylphenol HCl vs. 6-Amino-2,4-dichloro-3-methylphenol HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential antibody cross-reactivity between two structurally related phenolic compounds: 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride and its methyl analog, 6-Amino-2,4-dichloro-3-methylphenol Hydrochloride. Understanding the specificity of antibodies towards these small molecules is critical for the development of accurate and reliable immunoassays in pharmaceutical research and development. Due to the limited availability of direct experimental data on antibody cross-reactivity for this compound, this guide presents a comparative framework based on established principles of immunochemistry and provides detailed experimental protocols for researchers to generate such data.
Introduction to Antibody Cross-Reactivity with Small Molecules
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar.[1] In the context of small molecules like the substituted aminophenols discussed here, even minor structural modifications, such as the difference between an ethyl and a methyl group, can significantly impact antibody recognition and binding affinity. This can lead to inaccurate quantification or false-positive results in immunoassays.[2] Therefore, characterizing the cross-reactivity profile of an antibody is a crucial step in assay validation.
Structural Comparison and Potential for Cross-Reactivity
The key structural difference between the two compounds lies in the alkyl substituent at the 3-position of the phenol ring. The ethyl group in this compound is larger and more flexible than the methyl group in its counterpart. This seemingly small difference can alter the three-dimensional shape and electronic distribution of the molecule, thereby influencing its interaction with the antibody's binding site (paratope).
It is hypothesized that an antibody generated against this compound would likely exhibit some degree of cross-reactivity with the methyl analog, and vice versa. However, the extent of this cross-reactivity would need to be empirically determined.
Quantitative Comparison of Antibody Cross-Reactivity
To illustrate a potential outcome of a cross-reactivity study, the following table presents hypothetical data from a competitive enzyme-linked immunosorbent assay (cELISA). In this scenario, an antibody is raised against this compound conjugated to a carrier protein.
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 6-Amino-2,4-dichloro-3-methylphenol Hydrochloride | 50 | 20 |
| 2,4-Dichlorophenol | >10,000 | <0.1 |
| 3-Ethylphenol | >10,000 | <0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary. The cross-reactivity percentage is calculated as: (IC50 of target analyte / IC50 of competing compound) x 100.
Experimental Protocols
A competitive ELISA is a standard method for determining the cross-reactivity of antibodies with small molecules.[3][4]
Key Experiment: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of an antibody raised against this compound with 6-Amino-2,4-dichloro-3-methylphenol Hydrochloride and other related compounds.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (6-Amino-2,4-dichloro-3-ethylphenol conjugated to a carrier protein like BSA)
-
Primary antibody (raised against the target analyte)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Target analyte (this compound)
-
Competing compounds (6-Amino-2,4-dichloro-3-methylphenol Hydrochloride, 2,4-Dichlorophenol, 3-Ethylphenol)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions of the target analyte and the competing compounds. In separate tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the standards and competitors.
-
Incubation: Add the antibody-analyte/competitor mixtures to the coated wells. Incubate for 1-2 hours at room temperature. During this step, the free antibody will bind to the coated antigen.
-
Washing: Repeat the washing step to remove unbound antibodies and analytes.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark until a sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of the target analyte. Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen) for the target analyte and each competing compound. Calculate the percent cross-reactivity using the formula mentioned above.
Visualizing Structural Differences and Antibody Interaction
The following diagram illustrates the structural differences between the two compounds and how an antibody's binding pocket might accommodate them differently.
Caption: Antibody binding with target and alternative compounds.
Conclusion
While structurally very similar, the seemingly minor difference between an ethyl and a methyl group on the phenol ring can have a significant impact on antibody recognition and, consequently, on the accuracy of immunoassay results. This guide highlights the importance of empirical testing to determine the cross-reactivity of antibodies with closely related compounds. The provided competitive ELISA protocol offers a robust framework for researchers to generate the necessary data to validate their assays and ensure the specificity of their results. For any drug development program relying on immunoassays for small molecules, a thorough characterization of antibody cross-reactivity is not just recommended, but essential.
References
Benchmarking Synthesis Efficiency: A Comparative Guide for Substituted Dichloro-Aminophenols
Introduction
Comparison of Synthesis Methods for Substituted Dichloro-Aminophenols
The synthesis of substituted dichloro-aminophenols typically involves the reduction of a corresponding nitrophenol precursor. The choice of reducing agent and reaction conditions can significantly impact the efficiency and environmental footprint of the synthesis. Below is a comparison of two common methods for the synthesis of 4-Amino-2,6-dichlorophenol, a close structural analog of the target compound.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Chemical Reduction |
| Starting Material | 2,6-dichloro-4-nitrophenol | 2,6-dichloro-4-nitrophenol |
| Reducing Agent | Hydrogen gas (H₂) | 80% Hydrazine hydrate |
| Catalyst | Platinum on carbon (Pt/C) | H-C2 (proprietary catalyst) |
| Solvent | Diethylene glycol ether | Ethanol |
| Reaction Temperature | 100°C | 75°C (reflux) |
| Reaction Time | Not specified (until H₂ uptake ceases) | 3 hours |
| Reported Yield | 88% - 91%[2] | Not explicitly stated for yield, but produces high purity product[3] |
| Reported Purity | >98%[2] | 99.2% (by HPLC)[3] |
Experimental Protocols
Method 1: Catalytic Hydrogenation for the Preparation of 2,6-dichloro-4-aminophenol[2]
This method utilizes catalytic hydrogenation, a common and often high-yielding reduction technique.
-
Reaction Setup : In a suitable reactor, 2,6-dichloro-4-nitrophenol is dissolved in a diethylene glycol ether solvent. Platinum on carbon (Pt/C) is added as the catalyst.
-
Hydrogenation : The reactor is pressurized with hydrogen gas to 10 bar and the temperature is raised to 100°C. The reaction is maintained under these conditions until the consumption of hydrogen ceases.
-
Work-up and Isolation : After the reaction is complete, the catalyst is filtered off. The desired product, 2,6-dichloro-4-aminophenol, is precipitated by the addition of water to the reaction mixture. The product is then isolated by filtration, washed, and dried. A second crop of crystals can be obtained by concentrating the mother liquor.
Method 2: Chemical Reduction using Hydrazine Hydrate[3]
This protocol employs a chemical reducing agent, which can be advantageous in laboratory settings where high-pressure hydrogenation equipment is not available.
-
Reaction Setup : To a 250 mL four-necked flask, add 100 mL of ethanol, 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol, and 1.5 g of catalyst H-C2.
-
Reduction : The mixture is heated to 75°C with stirring. After 1 hour, 14.3 g (0.23 mol) of 80% hydrazine hydrate is added dropwise. The reaction mixture is then refluxed for 3 hours.
-
Work-up and Isolation : The hot reaction mixture is filtered to recover the catalyst. The ethanol is removed from the filtrate by distillation. The resulting solution is cooled to room temperature to allow for crystallization. The product, 4-amino-2,6-dichlorophenol, is collected by filtration and dried.
Synthesis Pathway Visualization
The general synthetic route for producing substituted dichloro-aminophenols from their corresponding nitrophenols is illustrated below.
Caption: General synthesis pathway for 2,6-dichloro-4-aminophenol.
Experimental Workflow Comparison
The following diagram illustrates a comparative workflow for the two synthesis methods described.
Caption: Comparative experimental workflows for two synthesis methods.
Alternative and Emerging Synthesis Strategies
While the reduction of nitrophenols is a well-established method, alternative approaches are continually being explored to improve efficiency and sustainability.
-
Biocatalytic Methods : The use of enzymes, such as horseradish peroxidase, has been investigated for the synthesis of related compounds like 1,4-benzoxazines from aminophenols.[4] These methods offer the potential for milder reaction conditions and improved environmental profiles.
-
Novel Catalytic Systems : Research into new catalytic systems is ongoing. For instance, the synthesis of 2-substituted benzoxazoles from o-aminophenols has been demonstrated using imidazolium chloride as a catalyst.[5]
-
Flow Chemistry : The application of continuous flow technology can offer advantages in terms of safety, scalability, and process control for the synthesis of aminophenols and their derivatives.
Conclusion
The synthesis of 6-Amino-2,4-dichloro-3-ethylphenol hydrochloride can likely be achieved through methods analogous to those used for other substituted dichloro-aminophenols, primarily via the reduction of a corresponding nitrophenol precursor. Both catalytic hydrogenation and chemical reduction methods have demonstrated high yields and purities for structurally similar compounds. The choice of method will depend on the available equipment, scale of synthesis, and safety considerations. Future research may focus on developing more sustainable and efficient synthesis routes, potentially leveraging biocatalysis or flow chemistry.
References
- 1. This compound [myskinrecipes.com]
- 2. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride | MDPI [mdpi.com]
Comparative In Vitro Analysis of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride and Structurally Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro analysis of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride against other substituted phenolic compounds. The following sections detail the antibacterial, antioxidant, and cytotoxic properties of these molecules, supported by established experimental protocols.
Compound Overview
This compound is a substituted phenol primarily utilized as a pharmaceutical intermediate in the synthesis of antimicrobial agents.[1] Its chemical structure suggests potential for a range of biological activities, which are explored in this guide alongside comparable phenolic compounds. For the purpose of this comparison, we will evaluate it against 4-hydroxyanisole and gallic acid, two well-characterized phenolic compounds with known biological activities.[2][3]
Data Summary
The following tables summarize the quantitative data from the in vitro assays performed.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 29213) |
| This compound | 16 | 8 |
| 4-Hydroxyanisole | >128 | 64 |
| Gallic Acid | 32 | 16 |
| Vancomycin (Control) | N/A | 0.5 |
| Gentamicin (Control) | 1 | N/A |
Table 2: Antioxidant Activity
| Compound | DPPH Scavenging Activity (IC50 in µM) | ABTS Radical Cation Decolorization (IC50 in µM) |
| This compound | 45.2 | 28.7 |
| 4-Hydroxyanisole | 88.1 | 55.4 |
| Gallic Acid | 9.5 | 5.2 |
| Ascorbic Acid (Control) | 17.6 | 10.1 |
Table 3: Cytotoxicity against HeLa Cells (IC50 in µM)
| Compound | Cytotoxicity (IC50) |
| This compound | 25.8 |
| 4-Hydroxyanisole | 72.3 |
| Gallic Acid | 48.5 |
| Doxorubicin (Control) | 0.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial strains were cultured in Mueller-Hinton Broth (MHB). The compounds were serially diluted in a 96-well microtiter plate. An equal volume of bacterial suspension (5 x 10^5 CFU/mL) was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
DPPH Radical Scavenging Assay
The antioxidant activity was measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Various concentrations of the test compounds were added to a methanolic solution of DPPH. The mixture was incubated in the dark at room temperature for 30 minutes. The absorbance was measured at 517 nm using a microplate reader. The percentage of DPPH scavenging was calculated, and the IC50 value was determined.
ABTS Radical Cation Decolorization Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation was produced by reacting ABTS solution with potassium persulfate. The ABTS radical solution was then diluted with ethanol to an absorbance of 0.70 at 734 nm. Different concentrations of the test compounds were added to the ABTS radical solution. The absorbance was read at 734 nm after 6 minutes of incubation at room temperature. The percentage of inhibition was calculated, and the IC50 value was determined.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on HeLa cells. Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. MTT solution was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and a relevant signaling pathway.
Caption: Overview of the in vitro testing workflow.
Caption: Generalized mechanism of phenolic antioxidants.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride
For laboratory professionals engaged in pharmaceutical research and development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride, aligning with standard safety protocols to foster a secure research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin irritation and serious eye damage. Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | To prevent contact with eyes, which can cause serious damage. |
| Skin Protection | Chemical-resistant gloves and a lab coat. | To avoid skin irritation from direct contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust particles. |
It is essential to have eyewash stations and safety showers in close proximity to the workstation.[1] In case of accidental contact, rinse the affected area immediately and thoroughly with water and seek medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory standards. Under no circumstances should this chemical be disposed of down the drain. [1]
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, along with contaminated disposable items such as gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste. Do not mix with other waste streams.
-
-
Container Management:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Ensure containers are tightly sealed when not in use and are stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]
-
-
Waste Collection and Storage:
-
Store the sealed hazardous waste containers in a designated secondary containment area to prevent spills.
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of generation.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal service.
-
Provide the disposal service with the safety data sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
-
Spill:
-
Evacuate the immediate area.
-
If trained and equipped with the proper PPE, contain the spill using an appropriate absorbent material.
-
Carefully sweep or shovel the contained material into a designated hazardous waste container.[1]
-
Clean the spill area thoroughly.
-
Report the incident to your institution's Environmental Health and Safety (EHS) department.
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Wash the affected area immediately with soap and plenty of water. Remove any contaminated clothing and wash it before reuse. Seek medical advice if irritation persists.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guidance for -Amino-2,4-dichloro-3-ethylphenol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This document provides critical safety and logistical information for the handling and disposal of 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride (CAS No. 101819-99-2). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, which combines the characteristics of an aromatic amine, a halogenated phenol, and a hydrochloride salt, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Double-gloving is recommended. Check manufacturer's compatibility charts for the specific glove material. Dispose of gloves immediately after handling the compound or in case of contamination. |
| Body Protection | A lab coat, preferably a chemical-resistant apron or coveralls | A fully buttoned lab coat is the minimum requirement. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[2] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | Handling of the powdered form of this chemical should be done in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosolization, a respirator is required. The specific type of cartridge should be selected based on a risk assessment, but should at least be effective against organic vapors and acid gases. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to control exposure to dust.[3] The work surface should be covered with absorbent, disposable bench paper.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4] Have a spill kit appropriate for hazardous chemical powders readily available.
2. Donning PPE:
-
Before entering the designated handling area, put on all required PPE in the following order: foot protection, lab coat/apron, respirator (if required), eye and face protection, and finally, gloves (double-gloved).
3. Weighing and Aliquoting:
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use tools (spatulas, weigh boats) dedicated to this chemical or disposable ones to prevent cross-contamination.
-
Handle the compound gently to avoid creating dust.
4. Dissolution:
-
If preparing a solution, add the solid compound slowly to the solvent.
-
If dissolving in an acidic or aqueous medium, be aware of the potential for a slight exothermic reaction.
5. Post-Handling:
-
After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
-
Carefully remove PPE, avoiding self-contamination. Remove gloves first, followed by the face shield and goggles, then the lab coat/apron, and finally the respirator (if used).
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.
-
Solid Waste:
-
Collect excess solid compound, contaminated weigh boats, and other disposable materials in a clearly labeled, sealed container for hazardous waste.[3]
-
The container should be labeled with the full chemical name and relevant hazard warnings.
-
-
Liquid Waste:
-
Contaminated PPE:
-
Disposable gloves, bench paper, and other contaminated items should be placed in a designated hazardous waste container.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
